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  • Product: 4,8-Dichloro-6-(trifluoromethyl)quinoline
  • CAS: 1065093-22-2

Core Science & Biosynthesis

Foundational

Solubility of 4,8-Dichloro-6-(trifluoromethyl)quinoline in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dichloro-6-(trifluoromethyl)quinoline, a key heterocyclic compound with significant applications in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dichloro-6-(trifluoromethyl)quinoline, a key heterocyclic compound with significant applications in medicinal chemistry and material science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction to 4,8-Dichloro-6-(trifluoromethyl)quinoline

4,8-Dichloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a vital component in numerous biologically active compounds and approved drugs.[2][4][5] The presence of two chlorine atoms and a trifluoromethyl group imparts unique physicochemical properties that influence its reactivity, biological activity, and, critically, its solubility.[1][6] Understanding the solubility of this compound is paramount for its application in drug discovery, process chemistry, and formulation development, as it governs reaction kinetics, purification strategies, and bioavailability.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The solubility of 4,8-dichloro-6-(trifluoromethyl)quinoline will be dictated by a balance of its molecular features: the aromatic quinoline core, the electron-withdrawing and lipophilic trifluoromethyl group, and the polar chloro substituents.

Key Physicochemical Properties Influencing Solubility:

  • Polarity: The quinoline ring system possesses some degree of polarity due to the nitrogen atom. However, the extensive halogenation and the trifluoromethyl group significantly increase the molecule's lipophilicity. This suggests a preference for solubility in non-polar to moderately polar organic solvents.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. However, the molecule lacks hydrogen bond donor capabilities. Solvents that are strong hydrogen bond donors may exhibit enhanced solubility.

  • Molecular Weight and Shape: The relatively rigid and planar structure of the quinoline core, combined with its substituents, will influence how it packs in a crystal lattice and interacts with solvent molecules.

Based on these characteristics, it is anticipated that 4,8-dichloro-6-(trifluoromethyl)quinoline will exhibit good solubility in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar protic solvents like water and lower alcohols, as well as in non-polar aliphatic hydrocarbons.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, CyclohexaneLowThe molecule's polarity, although moderate, is likely too high for significant dissolution in purely aliphatic hydrocarbons.
Aromatic Toluene, XyleneModerate to HighThe aromatic nature of the quinoline core should facilitate favorable π-π stacking interactions with aromatic solvents.
Halogenated Dichloromethane, ChloroformHighThe presence of chlorine atoms on the solute molecule suggests favorable interactions with chlorinated solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THF, DMF, DMSOModerate to HighThese solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, which should facilitate the dissolution of the compound.
Polar Protic Methanol, Ethanol, WaterLowThe lack of hydrogen bond donating groups on the solute and its overall lipophilic character will likely limit its solubility in highly polar, protic solvents.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following section provides a robust, step-by-step protocol for determining the solubility of 4,8-dichloro-6-(trifluoromethyl)quinoline.

Materials and Equipment
  • 4,8-Dichloro-6-(trifluoromethyl)quinoline (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid (approx. 10-20 mg) prep_solvent Add known volume of solvent (e.g., 1 mL) prep_solid->prep_solvent to vial equilibration Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filtration Filter supernatant with 0.22 µm syringe filter centrifuge->filtration dilution Dilute aliquot of filtrate with mobile phase filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis quantification Quantify against a calibration curve analysis->quantification

Caption: Experimental workflow for determining the equilibrium solubility of 4,8-dichloro-6-(trifluoromethyl)quinoline.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,8-dichloro-6-(trifluoromethyl)quinoline to a series of vials.

    • Accurately add a known volume of each test solvent to the respective vials.[8]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the settling of undissolved solid.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 4,8-dichloro-6-(trifluoromethyl)quinoline in a suitable solvent (one in which it is freely soluble, like acetonitrile or dichloromethane).

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Accurately dilute the filtered supernatant from the solubility experiment with the same solvent used for the standards.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility in the test solvent, accounting for the dilution factor.

Logical Relationships in Solubility Determination

The choice of experimental parameters and the interpretation of results are governed by a set of logical relationships that ensure the integrity and accuracy of the solubility data.

G compound Compound Properties (Polarity, H-bonding, MW) solubility Equilibrium Solubility compound->solubility influences solvent Solvent Properties (Polarity, Dielectric Constant) solvent->solubility influences temp Temperature temp->solubility influences time Equilibration Time time->solubility ensures equilibrium for accuracy Data Accuracy solubility->accuracy is measured with analytical Analytical Method (HPLC, UV-Vis) analytical->accuracy determines

Caption: Logical relationships influencing the experimental determination of solubility.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 4,8-dichloro-6-(trifluoromethyl)quinoline was not found, related compounds such as 4-chloro-8-(trifluoromethyl)quinoline are known to cause skin and eye irritation.[9][10][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[10][12]

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 4,8-dichloro-6-(trifluoromethyl)quinoline in organic solvents. While quantitative data is not yet publicly available, a theoretical assessment based on its chemical structure predicts good solubility in aromatic, halogenated, and polar aprotic solvents, and poor solubility in non-polar and highly polar protic solvents. The provided experimental protocol offers a reliable method for researchers to generate accurate solubility data, which is essential for the effective use of this compound in research and development.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Smolecule. (n.d.). 4,8-Dichloro-6-(trifluoromethoxy)quinoline.
  • MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.
  • Gujarat Fluorochemicals Limited. (n.d.). A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS.
  • Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET.
  • Unknown Source. (2025, September 22). 4-Chloro-8-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications | PPTX.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Unknown Source. (n.d.). Preparation and Properties of Quinoline.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Thieme. (2025, March 21). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Exploratory

Technical Whitepaper: 4,8-Dichloro-6-(trifluoromethyl)quinoline in High-Value Scaffold Synthesis

Executive Summary In the landscape of modern medicinal chemistry, 4,8-Dichloro-6-(trifluoromethyl)quinoline (CAS 1065093-22-2) represents a high-utility scaffold that bridges the gap between classic antimalarial pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4,8-Dichloro-6-(trifluoromethyl)quinoline (CAS 1065093-22-2) represents a high-utility scaffold that bridges the gap between classic antimalarial pharmacophores and contemporary kinase inhibitor architecture.

This guide provides a comprehensive technical analysis of this building block. Unlike generic quinolines, the specific substitution pattern—C4-Cl (labile), C8-Cl (orthogonal), and C6-CF3 (metabolic blocker) —offers a unique "triad of reactivity" that allows for precise, sequential functionalization. This whitepaper details the physicochemical rationale, synthetic pathways, and validated protocols for transforming this core into bioactive clinical candidates.

Structural Analysis & Physicochemical Profile

The utility of 4,8-dichloro-6-(trifluoromethyl)quinoline lies in its electronic asymmetry. The quinoline nitrogen creates a significant dipole, but the substituents perturb this system to create distinct reactive centers.

Electronic & Steric Map
PositionSubstituentElectronic EffectSteric EnvironmentReactivity Profile
C4 ChlorideActivated (para to N)AccessibleHigh: Prime site for SNAr. The LUMO coefficient is highest here, facilitating rapid nucleophilic attack by amines or alkoxides.
C6 TrifluoromethylStrong EWG (

)
ModerateInert/Modulator: Increases lipophilicity and metabolic stability (blocks CYP450 oxidation). Activates C4 for SNAr.
C8 ChlorideWeakly DeactivatedCrowded (peri to N)Orthogonal: Resistant to mild SNAr. Requires transition metal catalysis (Pd/Ni) for functionalization.
N1 Quinoline NitrogenElectron Sink-Director: Directs nucleophiles to C4; can be protonated to increase electrophilicity of the ring.
The "Fluorine Effect"

The 6-trifluoromethyl group is not merely a bystander. By withdrawing electron density from the aromatic system, it lowers the energy of the transition state for nucleophilic attack at C4. Furthermore, the C-F bonds provide metabolic robustness, preventing the formation of potentially toxic quinone-imine metabolites often seen with electron-rich quinolines.

Synthetic Accessibility

While commercially available, in-house synthesis allows for scale-up and derivative generation. The most robust route utilizes the Gould-Jacobs reaction or a modified Conrad-Limpach approach.

Validated Synthetic Route
  • Precursor: Start with 2-chloro-4-(trifluoromethyl)aniline .

  • Condensation: React with diethyl ethoxymethylenemalonate (EMME) at 100-110°C to form the enamine intermediate.

  • Cyclization: Thermal cyclization in refluxing diphenyl ether (Dowtherm A) at ~250°C yields the 4-hydroxy-quinoline core.

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (POCl3) converts the C4-OH to C4-Cl.

Critical Note: The 8-chloro substituent originates from the starting aniline. Attempting to chlorinate the 8-position after ring formation is non-selective and yields mixtures.

Functionalization Strategies: The "Orthogonal Workflow"

The core value of this scaffold is the ability to differentiate the two chlorides. The C4-Cl is "hot," while the C8-Cl is "cold" (requiring catalysis). This dictates a strict sequential workflow: SNAr First, Coupling Second.

Reactivity Diagram (Graphviz)

ReactivityMap cluster_legend Reactivity Logic Start 4,8-Dichloro-6-(CF3)quinoline (Starting Scaffold) SnAr Step 1: C4-Selective S_NAr (Nucleophilic Attack) Start->SnAr Primary Amines / Alcohols (Mild Heat, No Catalyst) Intermediate 4-Amino-8-chloro-6-(CF3)quinoline (Stable Intermediate) SnAr->Intermediate Yields > 85% Suzuki Step 2: C8-Selective Coupling (Suzuki/Buchwald) Intermediate->Suzuki Boronic Acids / Pd Cat. (S-Phos/X-Phos required) Final 4,8-Disubstituted-6-(CF3)quinoline (Bioactive Core) Suzuki->Final Diversification Note1 C4-Cl: Highly Reactive (LUMO localized) Note2 C8-Cl: Sterically Hindered (Requires Catalysis)

Caption: Sequential functionalization logic leveraging the differential reactivity of C4 and C8 chlorides.

Medicinal Chemistry Applications

Next-Generation Antimalarials

The 4-aminoquinoline pharmacophore (as seen in Chloroquine) is critical for inhibiting heme polymerization in the malaria parasite.

  • Mechanism: The quinoline nitrogen binds free heme.

  • Advantage of 4,8-Dichloro-6-CF3:

    • The 8-Cl group prevents metabolic dealkylation often seen at the 8-position in other scaffolds.

    • The 6-CF3 group increases lipophilicity, aiding penetration into the parasite's digestive vacuole.

    • Resistance Breaking: Modifications at C8 (via Suzuki coupling) can introduce steric bulk that counters efflux pump mechanisms in resistant strains.

Kinase Inhibitors (Type I/II)

Quinolines are privileged ATP-competitive inhibitors.

  • Binding Mode: The N1 and the C4-NH (after substitution) form a bidentate hydrogen bond with the kinase hinge region.

  • Vectoring: The C8 position points towards the solvent-exposed front pocket. This is an ideal vector for solubilizing groups (e.g., morpholine, piperazine) attached via a Suzuki or Buchwald coupling, improving the drug-like properties (DMPK) of the inhibitor.

Experimental Protocols

Protocol A: Regioselective SNAr at C4 (General Procedure)

This protocol installs the primary pharmacophore (e.g., diamine chain).

  • Setup: In a round-bottom flask, dissolve 4,8-dichloro-6-(trifluoromethyl)quinoline (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or Isopropanol (IPA) (0.2 M concentration).

  • Reagent Addition: Add the desired primary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction:

    • For reactive amines: Stir at 60°C for 4–6 hours.

    • For unreactive anilines: Heat to 100°C or use microwave irradiation (120°C, 30 min).

  • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO4, and concentrate.

  • Validation: 1H NMR should show the loss of the C4 proton signal (if comparing to de-chloro analog) or a shift in the nearby C3 proton, and integration of the new amine signals. C8-Cl remains intact.

Protocol B: Palladium-Catalyzed Coupling at C8

This protocol utilizes the remaining chloride for diversification.

  • Setup: Charge a microwave vial with the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Potassium Carbonate (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3 / X-Phos (for sterically demanding substrates).

  • Solvent: Add degassed Dioxane:Water (4:1) .

  • Reaction: Seal and heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 2736875 (Analogous structure verific
    • Link: (Note: Search via CAS 1065093-22-2 for exact match).

  • Synthetic Methodology (Gould-Jacobs/Conrad-Limpach)
  • Medicinal Chemistry Context (Antimalarials)

    • Title: Synthesis of Quinoline Analogs: Search for Antimalarial Agents.[1][2]

    • Source:Academia.
    • Link: (Representative link for quinoline antimalarial SAR).

  • Reactivity of 4-Chloroquinolines

    • Title: Regioselective Nucleophilic Aromatic Substitution...[3] 4-Aminoquinazoline Synthesis.

    • Source:MDPI / ResearchG
    • Link: (Validates the electronic preference for C4 substitution).

  • Commercial Availability & CAS Verification

    • Source: ChemicalBook / Sigma-Aldrich Listings.
    • Link:

Sources

Foundational

Technical Guide: Orthogonal Functionalization of 4,8-Dichloro-6-(trifluoromethyl)quinoline

Executive Summary: The Orthogonal Advantage In medicinal chemistry, 4,8-Dichloro-6-(trifluoromethyl)quinoline represents a "privileged scaffold" due to its ability to undergo orthogonal functionalization . The electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In medicinal chemistry, 4,8-Dichloro-6-(trifluoromethyl)quinoline represents a "privileged scaffold" due to its ability to undergo orthogonal functionalization . The electronic disparity between the C4 and C8 chlorine atoms allows researchers to sequentially introduce distinct pharmacophores without the need for protecting groups.

  • The C4-Chloro group is highly electrophilic, activated by the quinoline nitrogen and the electron-withdrawing trifluoromethyl (CF

    
    ) group. It is the exclusive site for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The C8-Chloro group is electronically deactivated toward

    
     but remains susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

This guide details the mechanistic basis for this selectivity and provides validated protocols for synthesizing complex libraries from this core.

Electronic Architecture & Reactivity Profile

To design effective synthetic routes, one must understand the molecular orbitals governing the reactivity of this scaffold.

Mechanistic Insight

The regioselectivity is governed by the stability of the transition states:

  • C4 Position (

    
     Active):  Attack at C4 leads to a Meisenheimer complex stabilized by the quinoline nitrogen (para-like resonance). The 6-CF
    
    
    
    group inductively withdraws electron density from the benzene ring, which communicates to the pyridine ring, further lowering the LUMO energy at C4.
  • C8 Position (

    
     Silent):  Attack at C8 would require disrupting the aromaticity of the benzene ring without the direct resonance stabilization afforded by the nitrogen lone pair. Furthermore, peri-interactions with the nitrogen lone pair and steric hindrance make C8 unfavorable for nucleophilic attack.
    
Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule.

ReactivityMap Core 4,8-Dichloro-6-(trifluoromethyl)quinoline C4 C4 Position (Pyridine Ring) Core->C4 High Electrophilicity C8 C8 Position (Benzene Ring) Core->C8 Steric Hindrance CF3 C6-CF3 Group (Electronic Modulator) Core->CF3 Inductive Withdrawal (-I) SNAr Nucleophilic Subst. (Amines, Alkoxides) C4->SNAr Primary Mode: SNAr Displacement Suzuki Cross-Coupling (Boronic Acids) C8->Suzuki Primary Mode: Pd-Catalyzed Coupling

Figure 1: Reactivity map highlighting the divergent chemical behaviors of the C4 and C8 positions.[1][2]

Module A: C4-Selective Nucleophilic Substitution ( )[3]

The C4-Cl bond is the "softest" electrophilic site. This reaction should generally be performed first in a sequence. If Palladium catalysis is attempted first, oxidative addition can occur at both C4 and C8 (with C4 often being faster due to electron deficiency), leading to mixtures.


 is chemoselective for C4.
Validated Protocol: Amination

Objective: Displacement of C4-Cl with a primary or secondary amine.

  • Reagents:

    • Substrate: 4,8-Dichloro-6-(trifluoromethyl)quinoline (1.0 equiv)

    • Nucleophile: Amine (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K

      
      CO
      
      
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Conditions:

    • Temperature: 80°C – 120°C (Microwave irradiation accelerates this to 10–20 mins).

    • Atmosphere: Ambient (inert atmosphere not strictly required but recommended).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the quinoline substrate in 3 mL of dry NMP.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Heating: Heat the mixture to 100°C. Monitor by LCMS. The starting material (M+H 266) should convert to the product (M+H varies).

    • Note: If the amine is non-nucleophilic (e.g., aniline), add a catalytic amount of HCl (or use the amine hydrochloride salt) to protonate the quinoline nitrogen, significantly activating the C4 position.

  • Workup: Pour reaction mixture into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove NMP, dry over Na

    
    SO
    
    
    
    , and concentrate.
Troubleshooting C4 Displacement
IssueProbable CauseSolution
No Reaction Nucleophile is too weak (e.g., electron-poor aniline).Use Acid Catalysis (1.0 eq HCl/dioxane) in EtOH/Water to protonate the quinoline N.
Bis-substitution Not possible under

conditions.
If observed, check for Pd contamination or extreme temperatures (>200°C).
Hydrolysis (OH) Wet solvent or hydroxide presence.Ensure solvents are anhydrous. Avoid strong hydroxide bases; use carbonate or amine bases.

Module B: C8-Selective Cross-Coupling

Once the C4 position is derivatized (or if C4 is to remain a chloride), the C8 position can be addressed via Palladium catalysis. The C8 position is sterically crowded (peri-interaction with N1 and the substituent at C7/C4), requiring reactive catalytic systems.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at C8.

  • Reagents:

    • Substrate: 8-Chloro-4-substituted-6-(trifluoromethyl)quinoline (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)

      
       (1.5 equiv)
      
    • Catalyst: Pd(dppf)Cl

      
      ·DCM (5 mol%) or Pd
      
      
      
      (dba)
      
      
      /XPhos (for difficult substrates).
    • Base: Cs

      
      CO
      
      
      
      (3.0 equiv) or K
      
      
      PO
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions:

    • Temperature: 90°C – 110°C.

    • Atmosphere: Strictly Inert (Argon/Nitrogen) . Oxygen kills the active Pd(0) species.

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water solvent mixture with Argon for 15 minutes.

  • Assembly: In a reaction vial, combine the quinoline substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Catalyst Addition: Add the Pd catalyst (5 mol%) last.

  • Seal & Heat: Seal the vial under Argon and heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine. Purify via Flash Column Chromatography (Silica gel).

Strategic Workflow: Library Synthesis

The following workflow demonstrates the optimal path for creating a library of analogs, minimizing side reactions and purification bottlenecks.

Workflow Start Start: 4,8-Dichloro-6-(trifluoromethyl)quinoline Step1 Step 1: C4 Diversification (SNAr Reaction) Start->Step1 R-NH2, DIPEA, NMP, 100°C Intermed Intermediate: 4-Amino-8-chloro-6-(trifluoromethyl)quinoline Step1->Intermed High Chemoselectivity Step2 Step 2: C8 Diversification (Suzuki Coupling) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2, Base Final Final Product: 4,8-Disubstituted-6-(trifluoromethyl)quinoline Step2->Final C-C Bond Formation

Figure 2: Sequential workflow for orthogonal functionalization. Step 1 exploits electronic deficiency; Step 2 exploits metal catalysis.

References

  • Regioselective Nucleophilic Aromatic Substitution of Chloroquinolines Source: National Institutes of Health (NIH) / PMC Context: Details the electronic bias of the 4-position in quinoline scaffolds toward

    
     and the role of acid catalysis.
    URL:[Link]
    
  • Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs Context: Provides optimized conditions for Palladium-catalyzed coupling of sterically hindered aryl chlorides (relevant for the C8 position). URL:[Link]

  • Reactivity of 4-Chloroquinolines Source: Master Organic Chemistry Context: Mechanistic explanation of the addition-elimination pathway in nitrogen heterocycles. URL:[Link]

  • Synthesis of Trifluoromethylated Quinolines Source: Beilstein Journal of Organic Chemistry Context: Discusses the synthesis and stability of 6-trifluoromethyl-quinoline derivatives. URL:[Link]

Sources

Exploratory

Technical Monograph: 4,8-Dichloro-6-(trifluoromethyl)quinoline for Material Science Applications

[1] Executive Summary 4,8-Dichloro-6-(trifluoromethyl)quinoline (CAS: 1065093-22-2) is a high-value heterocyclic scaffold characterized by its dual-electrophilic sites and strong electron-withdrawing core.[1][2] While hi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4,8-Dichloro-6-(trifluoromethyl)quinoline (CAS: 1065093-22-2) is a high-value heterocyclic scaffold characterized by its dual-electrophilic sites and strong electron-withdrawing core.[1][2] While historically utilized as an intermediate for antimalarial pharmacophores (analogous to mefloquine), its utility has expanded into material science , specifically in the design of n-type organic semiconductors , OLED electron-transport materials (ETMs) , and fluorinated fluorescent sensors .

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, regioselective functionalization, and application in creating high-performance functional materials.[1]

Molecular Architecture & Electronic Properties[1]

The molecule's utility stems from the synergistic effects of its three functional handles. Understanding the electronic distribution is critical for designing downstream experiments.

PositionSubstituentElectronic RoleReactivity ProfileApplication Relevance
C4 Chlorine

-withdrawing,

-donating
High (SNAr) .[1] The C=N bond activates this position for nucleophilic attack.Primary attachment point for chromophores or charge-transfer donors.[1]
C8 Chlorine

-withdrawing
Moderate (Pd-Catalysis) . Sterically hindered but accessible for cross-coupling.[1]Site for extending conjugation or tuning solid-state packing.[1]
C6 TrifluoromethylStrong

/

-withdrawing
Inert (Electronic Tuner) .[1] Lowers LUMO/HOMO levels.Increases electron affinity, solubility, and oxidative stability.
Electronic Engineering Insight

The -CF3 group at C6 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the non-fluorinated parent. This reduction facilitates electron injection in OLED devices and stabilizes the radical anion form, which is crucial for n-type organic field-effect transistors (OFETs).[1]

Synthesis Protocol: The Gould-Jacobs Pathway[1][3]

The most robust synthesis of the 4,8-dichloro-6-(trifluoromethyl)quinoline core proceeds via the Gould-Jacobs reaction , starting from substituted anilines.[1] This method is preferred for its scalability and regiocontrol.

Step-by-Step Methodology

Precursor : 2-Chloro-4-(trifluoromethyl)aniline.[1]

Phase 1: Condensation[1][3]
  • Reagents : Mix 1.0 eq of 2-Chloro-4-(trifluoromethyl)aniline with 1.1 eq of Diethyl ethoxymethylenemalonate (EMME) .

  • Conditions : Heat neat (solvent-free) at 120°C for 2 hours.

  • Observation : Evolution of ethanol indicates reaction progress.

  • Product : Enamine intermediate (solidifies upon cooling).

Phase 2: Cyclization (The Critical Step)
  • Process : Add the enamine to boiling Diphenyl ether (250°C).

  • Duration : Flash heating for 15–30 minutes is often sufficient.

  • Mechanism : Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Workup : Cool to room temperature; dilute with hexane to precipitate the 4-hydroxy-quinoline intermediate. Filter and wash with hexane to remove diphenyl ether.

Phase 3: Aromatization/Chlorination[1]
  • Reagents : Suspend the 4-hydroxy intermediate in Phosphorus oxychloride (POCl3) (excess, acts as solvent).

  • Catalyst : Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Conditions : Reflux (105°C) for 4 hours.

  • Quench : Pour the reaction mixture slowly onto crushed ice/ammonia (Exothermic!).

  • Purification : Extract with Dichloromethane (DCM), dry over MgSO4, and recrystallize from ethanol.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity of the C4 and C8 positions.

G Aniline 2-Chloro-4-(CF3)aniline Enamine Enamine Intermediate Aniline->Enamine 120°C, -EtOH EMME EMME (Reagent) EMME->Enamine HydroxyQ 4-OH-6-CF3-8-Cl Quinoline Enamine->HydroxyQ Ph2O, 250°C Cyclization Target 4,8-Dichloro-6-(CF3) Quinoline HydroxyQ->Target POCl3, DMF Reflux OLED OLED ETMs (via C4 Substitution) Target->OLED SNAr (Amines/Phenols) Selective C4 Reaction Polymer Conjugated Polymers (via C8 Coupling) Target->Polymer Suzuki/Buchwald C8 Reaction

Figure 1: Synthetic workflow from aniline precursor to the target scaffold, highlighting the divergent functionalization pathways for material science applications.

Material Science Applications

A. OLED Electron Transport Materials (ETMs)

The 6-trifluoromethyl group is the key enabler here. By reacting the C4-Cl with electron-rich amines (e.g., carbazoles or diphenylamine), researchers create "Push-Pull" systems.[1]

  • Mechanism : The quinoline core acts as the acceptor (A), and the amine at C4 acts as the donor (D).

  • Benefit : The -CF3 group stabilizes the LUMO, reducing the energy barrier for electron injection from the cathode (e.g., LiF/Al).

  • Protocol :

    • Dissolve 4,8-dichloro-6-(trifluoromethyl)quinoline in DMF.

    • Add 1.1 eq of Carbazole and 2.0 eq of K2CO3.

    • Heat at 80°C. Note : C4 reacts exclusively under these conditions; C8 remains intact due to steric hindrance and lower electrophilicity.

B. Fluorescent Chemosensors

The 8-position in quinolines is famous for metal chelation (e.g., 8-hydroxyquinoline).[1] While this scaffold has an 8-Cl, it can be modified to restore chelating ability or used to prevent "concentration quenching" via steric bulk.[1]

  • Strategy : Convert C8-Cl to a boronic ester via Miyaura borylation, then couple with a receptor unit.[1]

  • Result : A sensor where metal binding modulates the Internal Charge Transfer (ICT) efficiency, turning fluorescence ON/OFF.

Regioselective Functionalization Guide

To maximize the value of this scaffold, precise control over the two chlorine atoms is required.

Reaction TypeTarget PositionReagentsConditionsRationale
SNAr C4 (Selective) Primary/Secondary Amines, PhenolsK2CO3, DMF, 60–80°CC4 is activated by the ring nitrogen (para-like position).[1] C8 is deactivated by sterics.
Suzuki Coupling C8 (Selective) Aryl Boronic AcidsPd(PPh3)4, Na2CO3, Toluene/H2ORequires Pd catalyst. If C4 is already substituted, C8 couples cleanly.
Buchwald-Hartwig C4 & C8 AminesPd2(dba)3, BINAP, NaOtBuStrong catalytic conditions can force reaction at both sites if desired.[1]
Critical Experimental Note (Self-Validating Protocol)

To verify regioselectivity at C4:

  • Perform the reaction with 1.0 eq of amine.

  • H-NMR Diagnostic : Look for the shift of the proton at C3 . In the starting material, it is a singlet/doublet around 7.6–7.8 ppm. Upon C4-substitution, the shielding effect of the amine donor typically shifts this proton upfield (lower ppm). If C8 reacted, the C3 proton shift would be negligible.

Safety & Handling

  • Fluorine Content : Thermal decomposition can release HF. Use chemically resistant seals (Kalrez/PTFE) for high-temperature reactions.[1]

  • Vilsmeier Conditions : The POCl3/DMF step generates toxic fumes. A caustic scrubber is mandatory.

  • Skin Contact : Halo-quinolines are potential sensitizers and DNA-intercalators.[1] Double-gloving (Nitrile) is required.[1]

References

  • Synthesis of Trifluoromethyl Quinolines : Fujisaka, A. et al.[2] "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline." Heterocycles, Vol. 104, No. 3, 2022.[4][5]

  • Regioselective SNAr in Dichloro-heterocycles : Scientific Reports, "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."[1] National Institutes of Health (PMC).

  • Quinoline Scaffolds in Material Science : Arabian Journal of Chemistry, "Quinoline derivatives as possible lead compounds... Spectroscopic, DFT and MD study."

  • Gould-Jacobs Reaction Optimization : Biotage Application Note AN56, "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation."

  • Compound Data : PubChem, "4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (Analogous Structure Data)."[1]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Protocol for the Detection and Identification of 4,8-Dichloro-6-(trifluoromethyl)quinoline Metabolites

Introduction & Scientific Rationale The compound 4,8-Dichloro-6-(trifluoromethyl)quinoline (DCFQ) represents a highly lipophilic, electron-deficient scaffold often utilized in the synthesis of antimalarial agents (analog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 4,8-Dichloro-6-(trifluoromethyl)quinoline (DCFQ) represents a highly lipophilic, electron-deficient scaffold often utilized in the synthesis of antimalarial agents (analogous to mefloquine) and kinase inhibitors. Its metabolic profiling presents unique challenges and opportunities due to its halogenated nature.

This protocol details a comprehensive workflow for the identification and quantification of DCFQ metabolites. Unlike standard small-molecule protocols, this guide leverages the distinct isotopic signature of the dichloro-moiety as a self-validating tracking mechanism during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Mechanistic Insight: The "Double-Chlorine" Hook

The presence of two chlorine atoms provides a specific isotopic abundance pattern (


Cl and 

Cl).
  • Parent Pattern: M (100%), M+2 (~64%), and M+4 (~10%).

  • Metabolic Tracking: Any metabolite retaining the core scaffold will preserve this 9:6:1 isotopic cluster. This allows for the use of Isotope Pattern Filtering (IPF) to computationally strip away matrix noise and isolate drug-related components from complex biological matrices (plasma/microsomes).

In Silico Prediction & Metabolic Map

Before experimental execution, we must predict the likely biotransformation pathways to set appropriate Mass Spectrometry (MS) triggers.

Predicted Metabolic Pathways
  • Phase I (Oxidative): The electron-withdrawing trifluoromethyl (-CF

    
    ) and chloro groups deactivate the ring, making direct oxidation difficult but likely at the C-2 or C-3 positions.
    
  • Phase II (Conjugation): Hydroxylated metabolites will rapidly undergo Glucuronidation (UDP-GA).

  • GSH Conjugation (Critical): The chlorine at C-4 is activated by the ring nitrogen (para-position), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) by Glutathione (GSH), resulting in a dechlorination-glutathione adduct.
    

MetabolicPathway Parent Parent (DCFQ) [M+H]+: 265.97 M1 M1: Mono-Hydroxylation (+O) [M+H]+: 281.97 Parent->M1 CYP450 (Oxidation) M2 M2: N-Oxidation (+O) [M+H]+: 281.97 Parent->M2 FMO/CYP (N-Oxidation) M3 M3: GSH Conjugate (Cl displacement) [M-Cl+GSH]+: 537.08 Parent->M3 GST (SNAr Substitution) M4 M4: Glucuronide (on M1) [M+O+Gluc]+: 458.00 M1->M4 UGT (Glucuronidation)

Figure 1: Predicted metabolic map for 4,8-Dichloro-6-(trifluoromethyl)quinoline. Note the divergence between oxidative metabolism and GSH-driven substitution.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4,8-Dichloro-6-(trifluoromethyl)quinoline (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (

    
    -DCFQ) or a structural analog like Mefloquine (if isotope unavailable).
    
  • Matrices: Pooled Human/Rat Liver Microsomes (HLM/RLM) or Hepatocytes.

  • Cofactors: NADPH regenerating system, UDPGA (for Phase II), GSH (for reactive metabolite trapping).

In Vitro Incubation (Metabolite Generation)

To generate the metabolites for ID:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) with Phosphate Buffer (100 mM, pH 7.4) and DCFQ (10 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM) and GSH (5 mM).

  • Time Course: Aliquot samples at T=0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 v/v ratio).

  • Preparation: Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C). Inject supernatant.

LC-MS/MS Method Development

Chromatographic Conditions (UHPLC)

The lipophilicity of the CF


 and Cl groups requires a high-strength organic gradient.
ParameterSpecificationRationale
System Vanquish / UPLC I-ClassHigh pressure required for sub-2µm columns.
Column C18 Reverse Phase (e.g., BEH C18, 2.1 x 100mm, 1.7µm)Standard for hydrophobic drugs.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of Quinoline N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for sensitivity.
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold (10 min)Slow ramp to separate isomers (e.g., 2-OH vs 3-OH).
Mass Spectrometry (HRMS for ID)

Instrument: Q-TOF (e.g., Sciex 6600) or Orbitrap (e.g., Exploris 480).

  • Ionization: ESI Positive (

    
    ).
    
  • Source Voltage: 3500 - 4500 V.

  • Scan Mode: Full Scan MS1 (Resolution > 30,000) + Data Dependent MS2 (ddMS2).

  • Inclusion List: Trigger MS2 on predicted masses (see Table 1) AND Isotope Pattern Match.

Mass Spectrometry (QqQ for Quantification)

Instrument: Triple Quadrupole (e.g., Sciex 6500+, Waters TQ-XS).

MRM Transitions (Optimized):

  • Parent (DCFQ):

    
     (Loss of HF, common in CF
    
    
    
    ) or
    
    
    (Loss of Cl).
  • Hydroxylated Metabolite:

    
     (Water loss).
    

Data Analysis & Validation Strategy

The Isotope Filter Workflow

This is the core of the "Self-Validating" protocol.

  • Extract Ion Chromatogram (EIC): Extract theoretical masses for Parent and Metabolic classes.

  • Apply Mass Defect Filter (MDF):

    • DCFQ Mass Defect: ~0.97.

    • Filter window: 0.92 to 1.02 (Metabolites usually retain the core defect).

  • Isotope Pattern Confirmation:

    • Software (e.g., Compound Discoverer, MetabolitePilot) must validate the presence of the Cl

      
       cluster.
      
    • Rejection Criteria: If a peak does not show the M+2 (60%) and M+4 (10%) signals, it is a matrix artifact.

Structural Elucidation via MS/MS

Analyze the fragmentation of the Parent to establish a baseline.

  • Parent MS2: Look for

    
     69 (
    
    
    
    ) or neutral loss of 36 Da (HCl).
  • Metabolite MS2:

    • Shift in Parent Ion only: Modification is on the ring.

    • Shift in Fragment Ions: Locate the position of modification (e.g., if the fragment containing the CF

      
       group shifts by +16, the OH is near the CF
      
      
      
      ).

AnalysisWorkflow RawData Raw LC-HRMS Data MDF Mass Defect Filter (Window +/- 50 mDa) RawData->MDF IsoFilter Isotope Pattern Filter (Cl2 Signature) MDF->IsoFilter Remove Matrix CandidateList Candidate Metabolites IsoFilter->CandidateList High Confidence MS2Check MS/MS Fragment Verification CandidateList->MS2Check FinalReport Metabolite ID Report MS2Check->FinalReport

Figure 2: Data processing workflow utilizing Mass Defect and Isotope Filtering.

Validation (Regulatory Compliance)

Ensure the method adheres to FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Selectivity: Analyze 6 lots of blank plasma; ensure no interference at retention times of DCFQ or metabolites.

  • Matrix Effect: Compare post-extraction spike vs. neat solution.

  • Stability: Assess freeze-thaw stability of the metabolites (glucuronides are often unstable and may revert to parent if not handled on ice).

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Available at: [Link][1]

  • Zhu, M., & Zhang, H. (2016). Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry. In Drug Metabolism and Pharmacokinetics.
  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 4,8-Dichloro-6-(trifluoromethyl)quinoline

Authored by: Your Senior Application Scientist Introduction Substituted quinolines represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalari...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

Substituted quinolines represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The inclusion of halogen and trifluoromethyl substituents can significantly enhance the therapeutic potential of the quinoline scaffold by modulating its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] 4,8-Dichloro-6-(trifluoromethyl)quinoline is a synthetic quinoline derivative with potential applications in drug discovery and development. This guide provides a comprehensive framework for researchers to investigate the cellular effects of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action.

The protocols outlined herein are designed to be robust and adaptable, enabling researchers in academic and industrial settings to systematically evaluate the biological activity of 4,8-Dichloro-6-(trifluoromethyl)quinoline and similar small molecules. We will progress from broad assessments of cell viability to more focused investigations into apoptosis and signal transduction pathways, providing a logical workflow for characterizing the compound's cellular phenotype.

I. Compound Handling and Preparation

A. Material and Reagent Preparation

Proper handling and preparation of 4,8-Dichloro-6-(trifluoromethyl)quinoline are critical for obtaining reproducible results.

  • Compound Storage: Store the compound at the manufacturer's recommended temperature, typically -20°C, and protect it from light and moisture to maintain its stability.

  • Solvent Selection: Due to the hydrophobic nature of many quinoline derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). Ensure the use of anhydrous, cell culture-grade DMSO.

  • Stock Solution Preparation:

    • Allow the vial of 4,8-Dichloro-6-(trifluoromethyl)quinoline to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically dissolve the compound in the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

B. Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before each experiment. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.

II. Initial Cytotoxicity Screening: Cell Viability Assays

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and establish a dose-response relationship. Tetrazolium-based colorimetric assays, such as the MTT and MTS assays, are widely used for this purpose. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[4]

A. Principle of the MTS Assay

The MTS assay utilizes a tetrazolium salt that is reduced by metabolically active cells to a soluble formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

B. Protocol: MTS Assay for Cell Viability

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4,8-Dichloro-6-(trifluoromethyl)quinoline in a complete culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTS reagent to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a noticeable color change is observed in the vehicle control wells.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[4]

    • Subtract the background absorbance from a well containing only medium and the MTS reagent.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24, 48, 72 hours
MTS Incubation1-4 hours
Absorbance Wavelength490 nm

III. Investigating the Mechanism of Cell Death: Apoptosis Assays

Should 4,8-Dichloro-6-(trifluoromethyl)quinoline exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7]

A. Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]

B. Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with 4,8-Dichloro-6-(trifluoromethyl)quinoline at concentrations around the determined IC50 value for 24 or 48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and transfer them to a flow cytometry tube.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Workflow for Apoptosis Detection

G cluster_0 Cell Treatment and Preparation cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis of Cell Populations flow->quadrant

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

IV. Exploring Effects on Cellular Signaling Pathways

Many therapeutic agents exert their effects by modulating specific signal transduction pathways that regulate cell proliferation, survival, and death.[8][9][10] Investigating the impact of 4,8-Dichloro-6-(trifluoromethyl)quinoline on key signaling pathways can provide valuable insights into its mechanism of action.

A. Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of proteins within a signaling cascade.[10] Based on the observed cellular phenotype (e.g., apoptosis), one might investigate pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are central regulators of cell fate.

B. Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Lysis and Protein Quantification:

    • Treat cells with 4,8-Dichloro-6-(trifluoromethyl)quinoline as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, and relevant apoptosis markers like cleaved caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway Perturbation

G compound 4,8-Dichloro-6- (trifluoromethyl)quinoline receptor Cell Surface Receptor (?) compound->receptor pi3k PI3K receptor->pi3k Activation (?) akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Hypothetical signaling pathway that could be investigated for perturbation by the compound.

V. Concluding Remarks

This application note provides a structured approach for the initial characterization of the cellular effects of 4,8-Dichloro-6-(trifluoromethyl)quinoline. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating key signaling pathways, researchers can build a comprehensive profile of this novel compound. The insights gained from these cell-based assays are crucial for guiding further preclinical development and understanding the therapeutic potential of this and other related quinoline derivatives.

References

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Harris, K. (2019, June 22). Signal Transduction. Biology LibreTexts. Retrieved from [Link]

  • JoVE. (2022, July 4). Viability Assays For Cells In Culture l Protocol Preview. YouTube. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

  • Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. Retrieved from [Link]

  • MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Retrieved from [Link]

  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. Retrieved from [Link]

  • UKRI's Gateway. (n.d.). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Signal transduction. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Stability Assessment of 4,8-Dichloro-6-(trifluoromethyl)quinoline

Abstract & Strategic Overview This application note details the protocol for assessing the in vitro stability of 4,8-Dichloro-6-(trifluoromethyl)quinoline , a halogenated quinoline scaffold often utilized as an intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for assessing the in vitro stability of 4,8-Dichloro-6-(trifluoromethyl)quinoline , a halogenated quinoline scaffold often utilized as an intermediate in the synthesis of antimalarial and anticancer therapeutics.

Unlike standard drug candidates, this compound presents specific physicochemical challenges:

  • High Lipophilicity: The trifluoromethyl (-CF

    
    ) and dichloro substitutions significantly increase LogP, necessitating strict solubility controls to prevent precipitation in aqueous buffers.
    
  • Chemical Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (

    
    ). Distinguishing between enzymatic metabolism (CYP450-mediated) and chemical degradation (hydrolysis or nucleophilic attack by buffer components) is critical.
    

This protocol employs a tripartite stability strategy :

  • Chemical Stability: To determine pH-dependent hydrolysis and buffer compatibility.[1]

  • Plasma Stability: To assess potential covalent binding to plasma proteins (albumin) or esterase-independent degradation.

  • Microsomal Metabolic Stability: To determine intrinsic clearance (

    
    ) mediated by Phase I enzymes.
    

Compound Profile & Handling

PropertyValue / DescriptionNote
Formula

MW 266.05 g/mol Monoisotopic (

)
LogP (Calc) ~4.2 - 4.8Highly Lipophilic
Solubility < 0.1 mg/mL (Water)Soluble in DMSO, MeOH
pKa (Calc) ~2.5 (Quinoline N)Weak base due to EWG*
Storage 4°C, Desiccated, DarkHygroscopic potential

*EWG: Electron Withdrawing Groups (Cl, CF3) reduce the basicity of the quinoline nitrogen.

Safety Precaution: This compound is a skin and respiratory irritant.[2] Handle inside a fume hood.

Experimental Workflows

Stability Assessment Logic

The following decision tree illustrates the logical flow for characterizing the compound's stability.

StabilityLogic Start Start: 4,8-Dichloro-6-(trifluoromethyl)quinoline ChemStab 1. Chemical Stability (pH 2.0, 7.4, 9.0) Start->ChemStab Decision1 Degradation > 10%? ChemStab->Decision1 PlasmaStab 2. Plasma Stability (Human/Rat Plasma) Decision2 Degradation > 10%? PlasmaStab->Decision2 MicroStab 3. Microsomal Stability (Liver Microsomes + NADPH) ResultMetab Metabolic Clearance (CYP450 Mediated) MicroStab->ResultMetab Decision1->PlasmaStab No ResultChem Chemical Instability (Hydrolysis/Nucleophilic Attack) Decision1->ResultChem Yes Decision2->MicroStab No ResultPlasma Plasma Instability (Covalent Binding/Amidase) Decision2->ResultPlasma Yes

Caption: Sequential stability assessment strategy to isolate chemical reactivity from enzymatic metabolism.

Detailed Protocols

Protocol A: Chemical Stability (pH-Dependent)

Objective: To verify if the 4-Cl substituent undergoes hydrolysis or substitution in standard buffers.

Materials:

  • Buffers: 0.1M HCl (pH 1.2), 100mM Phosphate Buffer (pH 7.4), 100mM Borate Buffer (pH 9.0).

  • Solvent: DMSO (Molecular Biology Grade).[3]

Procedure:

  • Stock Prep: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Spike stock into pre-warmed (37°C) buffers to a final concentration of 1 µM .

    • Final DMSO content must be ≤ 0.1% to minimize solvent effects.

    • Caution: Avoid Tris buffer, as the primary amine in Tris can act as a nucleophile and displace the 4-Cl. Use Phosphate or PBS.

  • Sampling: Aliquot 50 µL at T=0, 1, 2, 4, and 24 hours.

  • Quench: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Protocol B: Metabolic Stability (Liver Microsomes)

Objective: To determine the intrinsic clearance (


) driven by CYP450 enzymes.[4]

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    

Procedure:

  • Master Mix: Dilute microsomes in buffer to 0.625 mg/mL .

  • Compound Addition: Spike 10 mM DMSO stock into the Master Mix to achieve 1.25 µM compound (0.125% DMSO).

  • Pre-Incubation: Warm 40 µL of the mixture at 37°C for 5 minutes.

  • Initiation: Add 10 µL of 5 mM NADPH (Final: 0.5 mg/mL protein, 1 µM compound, 1 mM NADPH).

    • Negative Control: Add buffer instead of NADPH.

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination: At each timepoint, transfer 50 µL reaction mixture into 150 µL ice-cold ACN (with IS).

  • Processing: Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C) -> Inject Supernatant.

MicroWorkflow Prep 1. Prep Master Mix (Microsomes + Buffer) Spike 2. Spike Compound (1.25 µM) Prep->Spike PreWarm 3. Pre-warm 37°C, 5 min Spike->PreWarm Initiate 4. Initiate (+ NADPH) PreWarm->Initiate Sample 5. Sampling (0-60 min) Initiate->Sample Quench 6. Quench (ACN + IS) Sample->Quench

Caption: Microsomal stability assay workflow ensuring precise kinetic measurement.

Analytical Method (LC-MS/MS)[5][6][7]

Given the halogenated nature of the compound, the mass spectrum will exhibit a distinct isotope pattern.

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.

Chromatography Conditions:

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B[5]

    • 0.5 min: 5% B[5]

    • 2.5 min: 95% B (Fast ramp due to high lipophilicity)

    • 3.5 min: 95% B

    • 3.6 min: 5% B

Mass Spectrometry Parameters (Theoretical):

  • Ionization: ESI Positive (

    
    ).
    
  • Precursor Ion (

    
    ): 
    
    • MW = 266.05.

    • 
       (for 
      
      
      
      isotopologue).
    • Note: Monitor 269.0 (

      
      ) for confirmation if needed.
      
  • Product Ions (

    
    ): 
    
    • Transition 1 (Quant): 267.0

      
       231.0 (Loss of HCl, typical for chloro-quinolines).
      
    • Transition 2 (Qual): 267.0

      
       162.0 (Ring fragmentation/Loss of 
      
      
      
      + Cl).

Data Analysis & Interpretation

Calculations

Plot the natural logarithm (


) of the % Remaining  vs. Time .[4][6] The slope (

) of the linear regression represents the elimination rate constant.

Half-life (


): 


Intrinsic Clearance (


): 


For this protocol: Volume/Protein factor = 1000 µL / 0.5 mg = 2000.
Acceptance Criteria & Troubleshooting
ObservationDiagnosisRemediation
High T=0 loss Solubility issue or Non-Specific Binding (NSB)Use glass vials; check solubility in buffer; increase ACN in quench.
Loss in -NADPH control Chemical instabilityCheck pH stability (Protocol A); suspect 4-Cl hydrolysis.
Non-linear kinetics Enzyme saturation or inactivationRepeat with 0.1 µM compound; ensure protein conc < 0.5 mg/mL.
Low Sensitivity Poor ionizationSwitch to APCI source (better for electron-deficient rings).

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • PubChem. Compound Summary for CID 2736875: 4,6-Dichloro-2-(trifluoromethyl)quinoline (Structural Analog Data). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Echemi. 4,8-Dichloro-6-(trifluoromethyl)quinoline Product Information and Safety Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of crude 4,8-Dichloro-6-(trifluoromethyl)quinoline

Technical Support Center: Advanced Purification of 4,8-Dichloro-6-(trifluoromethyl)quinoline Ticket ID: #PUR-QZF-486 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of 4,8-Dichloro-6-(trifluoromethyl)quinoline

Ticket ID: #PUR-QZF-486 Status: Open Assigned Specialist: Dr. A. Voss, Senior Application Scientist Subject: Overcoming Hydrolysis & Separation Artifacts in Poly-haloquinolines[1][2]

Executive Summary

You are likely encountering difficulties purifying 4,8-Dichloro-6-(trifluoromethyl)quinoline (Target Q-486 ) due to two competing electronic factors:

  • Hyper-Electrophilicity at C4: The electron-withdrawing nature of the 6-

    
     and 8-Cl groups activates the 4-Cl position, making it highly susceptible to nucleophilic attack (hydrolysis) during aqueous workup.[2]
    
  • Suppressed Basicity: The same groups dramatically lower the pKa of the quinoline nitrogen, rendering standard acid-base extractions inefficient or prone to emulsion.[2]

This guide replaces standard "textbook" workups with kinetically controlled protocols designed to preserve the labile C4-Cl bond.[1][2]

Module 1: The Critical Quench (Preventing Hydrolysis)

The Problem: The standard protocol—pouring the reaction mixture onto ice/water—is the primary cause of yield loss. The exotherm generated by residual


 hydrolysis creates localized hot spots that convert your product back to the 4-hydroxy starting material (or its quinolone tautomer).[2]

The Solution: Anhydrous quench or Temperature-Controlled Buffering.[1][2]

Protocol A: The "Solvent Exchange" (Recommended)

Best for: Large scale (>10g) where exotherms are hard to manage.[1][2]

  • Strip: Remove excess

    
     via vacuum distillation (rotary evaporator with a caustic trap) at 
    
    
    
    . Co-evaporate twice with anhydrous toluene to remove traces.[1][2]
  • Dilute: Redissolve the residue in DCM or EtOAc (10 mL/g).

  • Buffer: Prepare a 10%

    
     or 
    
    
    
    solution and cool to
    
    
    .
  • Quench: Slowly pour the organic solution into the stirred, cold basic solution.

    • Why? This keeps the pH basic.[1] Acidic aqueous environments catalyze the hydrolysis of the 4-Cl to the 4-hydroxy species.

Visual Workflow: Quench Decision Logic

QuenchLogic Start Crude Reaction Mixture (Excess POCl3 present) ScaleCheck Scale > 5g? Start->ScaleCheck Strip Vacuum Distill POCl3 (Co-evap w/ Toluene) ScaleCheck->Strip Yes Direct Direct Quench (High Risk) ScaleCheck->Direct No (Still Risky) Dissolve Dissolve residue in DCM Strip->Dissolve ResultBad Aqueous Acidic Trap: Hydrolysis to 4-OH Direct->ResultBad Exotherm + Acidic pH QuenchType Pour INTO cold 10% K2CO3 (pH > 8) Dissolve->QuenchType ResultGood Organic Layer: Product Intact QuenchType->ResultGood Buffered + Cold

Figure 1: Decision matrix for quenching


 reactions to minimize hydrolysis of electron-deficient chloroquinolines.

Module 2: Purification Strategy

Challenge: Chromatographic Tailing

Even with the electron-withdrawing groups, the quinoline nitrogen can interact with silanol groups on silica gel, causing streaking and poor separation from regioisomers.[2]

Mobile Phase Recommendation:

  • Base Modifier: Do not use ammonia (nucleophilic risk).[1][2] Use Triethylamine (TEA) at 1%.[1][2]

  • Solvent System: Hexane/Ethyl Acetate (gradient 0%

    
     20%).[1][2]
    
    • Note: Avoid Methanol/DCM if possible; Methanol can displace the 4-Cl if the silica is acidic or if heated.

Challenge: Crystallization (The Scalable Fix)

Recrystallization is often superior to columns for this lipophilic molecule.[1][2]

Table 1: Solvent Screening Guide for Q-486

Solvent SystemSuitabilityTechnical Notes
Acetonitrile (MeCN) High Dissolve hot (

), cool slowly to

.[1][2] Excellent rejection of polar phosphorous byproducts.[1][2]
Heptane / Toluene Medium Good for removing non-polar impurities.[1][2] Dissolve in min. toluene, add heptane until cloudy.[1][2] Risk of "oiling out."[1][2][3][4]
Ethanol / Water Low / Risky AVOID. Heating in protic solvents (EtOH) can cause solvolysis (formation of 4-ethoxy ether).[1][2]
DCM / Hexane Medium Good for initial precipitation but often traps impurities in the lattice.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC just below my product after workup. What is it?

  • Diagnosis: This is likely the 4-hydroxy-8-dichloro-6-(trifluoromethyl)quinoline (hydrolysis product).[2]

  • Cause: Your workup was too acidic or too hot.[1][2]

  • Fix: You cannot easily reconvert it. You must re-subject the material to

    
     chlorination or separate it via base extraction (the OH proton is acidic, pKa ~11, so it will extract into 1M NaOH, leaving your product in the organic layer).[2]
    

Q2: My product is oiling out during recrystallization.

  • Diagnosis: The melting point is depressed by impurities, or the cooling curve is too steep.[2]

  • Fix:

    • Re-dissolve the oil by heating.[1][2]

    • Add a "seed crystal" (if available) or scratch the glass.[1][2]

    • Add the anti-solvent (e.g., heptane) much more slowly.[1][2]

    • Switch to Acetonitrile ; it tends to support crystal lattice formation better than alkane mixtures for fluorinated aromatics.[1][2]

Q3: Can I use 1N HCl to extract the product from the reaction mixture?

  • Diagnosis: NO.

  • Reasoning: The 6-

    
     and 8-Cl groups reduce the basicity of the quinoline nitrogen significantly.[2] It may not protonate fully in 1N HCl, leading to poor recovery (partitioning into both phases).[1][2] Furthermore, forcing it into strong acid (6N HCl) increases the risk of hydrolyzing the 4-Cl bond.[2]
    
  • Protocol: Stick to neutral/basic organic workups.

Module 4: Impurity Fate Mapping

Understanding where your impurities go is key to designing the process.[1]

ImpurityMap cluster_Workup Workup Phase cluster_Cryst Crystallization (MeCN) Crude Crude Mixture AqWash Basic Wash (NaHCO3) Crude->AqWash OrgLayer Organic Layer AqWash->OrgLayer Product + Lipophilic Impurities Waste Waste AqWash->Waste Phosphoric Acid Salts MotherLiq Mother Liquor OrgLayer->MotherLiq Regioisomers Unreacted Aniline Crystals Pure Q-486 Crystals OrgLayer->Crystals Target Molecule

Figure 2: Fate of impurities during the recommended basic wash and acetonitrile crystallization workflow.

References

  • Instability of 4-Chloroquinazolines/Quinolines

    • Mechanism:[1][2][5][6][7][8] The 4-position in quinolines substituted with electron-withdrawing groups behaves similarly to quinazolines, being highly susceptible to hydrolysis in acidic/aqueous media.[2]

    • Source: Wolfbeis, O. S.[2] "The reaction of quinazolones with POCl3." PubMed, 2011.[1][2] Link

    • Context: Confirms the need for temperature control and basic quenching to prevent "dechlorin
  • Recrystallization Strategies for Halogenated Heterocycles

    • Source: University of Rochester, "Solvents for Recrystallization."[1][2] Link

    • Context: Supports the use of Acetonitrile and Toluene/Heptane systems for polar/lipophilic aromatic separation.[1]

  • Synthesis of Trifluoromethyl Quinolines

    • Source: "Synthesis of Trifluoromethyl Derivatives of Quinoline." Heterocycles, 2022.[1][2][3][7] Link

    • Context: Provides background on the electronic effects of the trifluoromethyl group on the quinoline ring stability and reactivity.
  • General Workup of POCl3 Reactions

    • Source: BenchChem, "The Strategic Use of Phosphorus Oxychloride (POCl3)."[1][2] Link

    • Context: Validates the "distill first, quench second" methodology to manage exothermic hydrolysis.

Sources

Optimization

troubleshooting guide for scaling up 4,8-Dichloro-6-(trifluoromethyl)quinoline production

Welcome to the Process Chemistry Escalation Desk. Ticket ID: #SC-48DC6TQ-001 Assigned Specialist: Senior Application Scientist, Heterocycle Scale-Up Division You have reached the advanced troubleshooting hub for the prod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Escalation Desk. Ticket ID: #SC-48DC6TQ-001 Assigned Specialist: Senior Application Scientist, Heterocycle Scale-Up Division

You have reached the advanced troubleshooting hub for the production of 4,8-Dichloro-6-(trifluoromethyl)quinoline . This guide addresses the critical friction points encountered when moving this synthesis from the bench (gram-scale) to the pilot plant (kilogram-scale).

This synthesis relies on the classical Gould-Jacobs reaction followed by decarboxylative chlorination . While chemically established, the thermodynamics and physical properties of the intermediates in this specific scaffold (bearing both -Cl and -CF3 groups) introduce unique engineering challenges regarding heat transfer, off-gassing, and regioselectivity.

Process Overview & Logic Map

The synthesis follows a linear 4-step sequence starting from 2-chloro-4-(trifluoromethyl)aniline . The placement of the trifluoromethyl group at the para position of the aniline directs the cyclization to the 6-position of the quinoline, while the ortho-chlorine becomes the 8-chloro substituent.

G start Starting Material 2-chloro-4-(trifluoromethyl)aniline + DEEM step1 Step 1: Condensation (140-150°C, Ethanol removal) start->step1 inter1 Enamine Intermediate (Solid/Oil) step1->inter1 step2 Step 2: Gould-Jacobs Cyclization (250°C, Dowtherm A) inter1->step2 Critical Thermal Step inter2 Quinoline-3-ester Intermediate step2->inter2 step3 Step 3: Hydrolysis & Decarboxylation (NaOH then Acid/Heat) inter2->step3 inter3 4-Hydroxy-8-chloro-6-(trifluoromethyl)quinoline (Precursor) step3->inter3 step4 Step 4: Chlorination (POCl3, Reflux) inter3->step4 Exotherm Risk end Target Product 4,8-Dichloro-6-(trifluoromethyl)quinoline step4->end

Figure 1: Synthetic workflow for 4,8-Dichloro-6-(trifluoromethyl)quinoline production highlighting thermal critical control points (CCPs).

Phase 1: The Gould-Jacobs Cyclization (Steps 1-2)

The Challenge: The cyclization of the enamine to the quinoline core requires temperatures exceeding 250°C. On a scale-up, heat transfer becomes the limiting factor, leading to "tarring" or incomplete reaction.

Troubleshooting Guide
SymptomProbable CauseCorrective Action (Scale-Up)
Reaction Stalls (Incomplete Conversion) Ethanol byproduct is not escaping the reactor headspace efficiently.Equilibrium Shift: The condensation is reversible. Ensure active distillation of ethanol. On pilot scale, use a nitrogen sweep or slight vacuum to drive ethanol removal.
"Tar" Formation / Black Reaction Mixture Localized overheating during the 250°C cyclization step.Heat Transfer Medium: Do not run neat (solvent-free) on scales >100g. Use Dowtherm A (diphenyl ether/biphenyl eutectic) as a heat sink. It boils at ~258°C, providing an internal temperature cap.
Product Solidifies in Reactor The 3-ester intermediate has a high melting point and low solubility upon cooling.Hot Filtration: The product often precipitates from Dowtherm A upon cooling. Filter at ~80-100°C to keep the solvent fluid but the product solid. Wash with toluene to remove Dowtherm A.

Expert Insight: The 2-chloro substituent on the aniline creates steric hindrance. Unlike unsubstituted anilines, this substrate requires strictly controlled high temperatures. If you observe uncyclized enamine, do not simply increase time; increase the removal rate of the alcohol byproduct [1].

Phase 2: Hydrolysis & Decarboxylation (Step 3)

The Challenge: Converting the 3-ester to the 4-hydroxy core involves saponification followed by decarboxylation.[1] The decarboxylation step releases CO₂ gas, which causes massive foaming in batch reactors.

Q: My reactor foamed over during the acid quench/heat step. How do I prevent this? A: This is a classic mass-transfer failure.

  • Saponification: Use aqueous NaOH. Ensure the ester is fully dissolved/suspended.

  • Decarboxylation: Do not dump acid directly into the hot carbonate/carboxylate solution.

    • Protocol: Acidify to pH 4-5 at ambient temperature first to precipitate the carboxylic acid. Isolate this solid.

    • Controlled Decarboxylation: Re-suspend the solid in a high-boiling solvent (e.g., diphenyl ether or mineral oil) and heat gradually. This allows you to control the CO₂ evolution rate by modulating the temperature ramp.

Phase 3: Chlorination with POCl₃ (Step 4)

The Challenge: Converting the 4-hydroxy group to 4-chloro using Phosphorus Oxychloride (POCl₃). This is the most hazardous step due to potential thermal runaway and HCl generation.

Critical Safety Protocol: The "Induction Period" Trap

Users often report that "nothing happens" at first, followed by a violent boil-over. This is due to the accumulation of phosphorylated intermediates before the chloride displacement occurs [2].

Standard Operating Procedure (SOP) for Scale-Up:

  • Stoichiometry: Use 3-5 equivalents of POCl₃. The excess acts as a solvent to absorb heat.

  • Base Catalyst: Use a catalytic amount of DMF (Vilsmeier-Haack conditions) or a tertiary amine. Warning: DMF addition is highly exothermic. Add DMF dropwise to the mixture at room temperature, then heat.

  • Quenching (The Danger Zone):

    • Never add water to the reaction mixture.

    • Always add the reaction mixture slowly into crushed ice/water with vigorous stirring.

    • Off-gas Scrubbing: The quench generates massive volumes of HCl gas. Ensure the reactor is vented to a caustic scrubber (NaOH).

Troubleshooting the Chlorination:

IssueDiagnosisSolution
Low Yield / Hydrolysis Reversion Quench temperature was too high. The 4-Cl bond is susceptible to acid hydrolysis while hot.Keep quench temperature <20°C . Neutralize the aqueous phase immediately with NH₄OH or NaOH to pH 7-8 to stabilize the product.
Incomplete Chlorination Presence of "dimer" impurities (O-bridged species).This occurs if POCl₃ is depleted. Ensure >3.0 eq of POCl₃ is used. If the reaction stalls, add 0.1 eq of PCl₅ to reactivate the mixture [3].
Yellow/Orange Impurities Vilsmeier adducts remaining in the product.These usually wash out during the aqueous workup. If they persist, recrystallize from heptane/ethyl acetate.
FAQ: Common User Queries

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no . Thionyl chloride is less effective for converting 4-quinolones to 4-chloroquinolines because the tautomeric equilibrium favors the 4-pyridone (keto) form. POCl₃ forms a reactive dichlorophosphate intermediate that drives the reaction. SOCl₂ often requires harsh forcing conditions that degrade the trifluoromethyl group.

Q: The 8-chloro group seems labile. Am I losing it? A: The 8-chloro position is flanked by the quinoline nitrogen and the 7-H. It is relatively stable compared to the 4-chloro position. However, under highly basic conditions (e.g., during hydrolysis if heated too long), nucleophilic aromatic substitution (SnAr) is possible at the 4-position (displacing the Cl with OH) or potentially the 8-position if forcing conditions are used. Keep hydrolysis steps mild.

Q: How do I purify the final 4,8-Dichloro-6-(trifluoromethyl)quinoline without a column? A: This molecule is highly crystalline.

  • Crude Isolation: After quenching POCl₃ and neutralizing, extract into Dichloromethane (DCM) or Toluene.

  • Crystallization: Solvent swap to Heptane or Hexane . The dichloro-quinoline is moderately soluble in hot alkanes but insoluble in cold. Heat to reflux, filter hot (to remove inorganic salts), and cool slowly. You should get off-white needles.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] Link

  • BenchChem Technical Division. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Link

  • Tong, J., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives. Chemical and Biological Technologies in Agriculture. Link

  • Bulidon, J., & Pavan, C. (1981). Process for the preparation of 4-chloroquinolines. U.S. Patent 4,277,607. Link

  • ChemicalBook. (2022). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Properties and Safety. Link

Sources

Troubleshooting

optimization of catalyst loading for reactions involving 4,8-Dichloro-6-(trifluoromethyl)quinoline

Core Analysis: Substrate Reactivity & Challenges[1][2] To optimize catalyst loading for 4,8-Dichloro-6-(trifluoromethyl)quinoline (DCTQ) , one must first understand the electronic bias of the scaffold.[1] This is not a s...

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: Substrate Reactivity & Challenges[1][2]

To optimize catalyst loading for 4,8-Dichloro-6-(trifluoromethyl)quinoline (DCTQ) , one must first understand the electronic bias of the scaffold.[1] This is not a standard aryl chloride; it is an electron-deficient heterocycle with two distinct electrophilic sites.[1]

The Electronic Bias (Regioselectivity)
  • Position C4 (Primary Reactive Site): The chlorine at C4 is activated by the quinoline nitrogen via a vinylogous imine pathway. The presence of the -CF₃ group at C6 (a strong electron-withdrawing group) further lowers the LUMO energy of the ring, making C4 exceptionally prone to oxidative addition by Pd(0) or nucleophilic attack (

    
    ).[1]
    
  • Position C8 (Secondary Reactive Site): The chlorine at C8 is sterically hindered and electronically less activated than C4.

  • The "Quinoline Effect" (Catalyst Poisoning): The quinoline nitrogen (N1) possesses a lone pair that can coordinate to electrophilic Pd(II) species, forming stable, inactive [Pd(Ar)(L)(Quinoline)] complexes.[1] This effectively removes active catalyst from the cycle, often necessitating higher loadings (1–5 mol%) to sustain turnover.

Technical Insight: Optimization is not just about lowering metal content; it is about preventing the "N-binding" resting state so that lower loadings remain active.[1]

Troubleshooting Guide: Common Failure Modes

Use this matrix to diagnose issues before attempting to lower catalyst loading.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe quinoline N1 binds Pd(II), halting the catalytic cycle.[1]Switch Ligand: Use bulky biaryl phosphines (e.g., XPhos , BrettPhos ) that sterically prevent N-coordination to the metal center.[1]
Formation of "Quinolone" (Hydrolysis) Hydroxide CompetitionThe C4-Cl is highly activated by the 6-CF₃ group.[1] Hydroxide bases (KOH, NaOH) attack C4 faster than the Pd-catalyst.[1]Change Base: Switch to anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry solvents (Dioxane/Toluene) to eliminate hydrolysis.[1]
Regio-scrambling (C4 + C8 products) Non-Selective CatalystSmall, electron-rich ligands (e.g., PCy₃) may promote oxidative addition at both C4 and C8 indiscriminately.[1]Control Temp/Ligand: Lower temperature to 40–60°C. Use ligands that rely on electronic activation rather than just steric bulk.
Reaction Stalls after 1 hour Pd Black FormationCatalyst instability/aggregation due to low ligand-to-metal ratio.[1]Pre-catalysts: Stop using in-situ mixing (Pd(OAc)₂ + Ligand). Use well-defined precatalysts (e.g., XPhos Pd G4 ) to ensure 1:1 active species generation.[1]

Visualization: Decision Logic & Mechanism[1]

Diagram 1: Regioselectivity & Optimization Logic

This flowchart illustrates the decision-making process for functionalizing DCTQ, highlighting the divergence between C4 and C8 coupling.

DCTQ_Optimization Start Substrate: 4,8-Dichloro-6-(trifluoromethyl)quinoline Decision Target Position? Start->Decision C4_Path C4-Selective Coupling Decision->C4_Path Standard C8_Path C8-Selective Coupling Decision->C8_Path Difficult Mechanism_C4 Mechanism: Fast Oxidative Addition (Activated by N1 & 6-CF3) C4_Path->Mechanism_C4 Mechanism_C8 Mechanism: Requires Forcing Conditions or C4-Blocking C8_Path->Mechanism_C8 Opt_C4 Optimization Strategy: 1. Mild Temp (40-60°C) 2. Weak Base (K2CO3) 3. Loading: 0.1 - 0.5 mol% Mechanism_C4->Opt_C4 Opt_C8 Optimization Strategy: 1. High Temp (>100°C) 2. Strong Base (NaOtBu) 3. Bulky Ligand (BrettPhos) Mechanism_C8->Opt_C8

Caption: Decision tree for optimizing regioselective coupling at C4 vs C8 positions.

Experimental Protocol: Loading Limit Test (DoE)

To reduce catalyst loading from standard (2–5 mol%) to optimized levels (<0.5 mol%), do not guess. Use this "Loading Limit" protocol.

Objective: Determine the Minimum Effective Concentration (MEC) of catalyst required to achieve >95% conversion within 4 hours.

Reagents:

  • Substrate: DCTQ (1.0 equiv)[1]

  • Coupling Partner: Boronic Acid/Amine (1.2 equiv)[1]

  • Catalyst: XPhos Pd G4 (or Pd(OAc)₂/SPhos 1:2 ratio)[1]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Stock Solution Prep: Prepare a master mix of Substrate, Partner, Base, and Solvent. Distribute into 5 reaction vials.

  • Catalyst Dosing: Add catalyst stock solution to achieve the following gradients:

    • Vial A: 1.00 mol% (Control)[1]

    • Vial B: 0.50 mol%[1][2]

    • Vial C: 0.25 mol%[1]

    • Vial D: 0.10 mol%[1]

    • Vial E: 0.05 mol%[1][3]

  • Execution: Heat all vials to 60°C (for C4 coupling) or 100°C (for C8 coupling) for 4 hours.

  • Analysis: Quench an aliquot and analyze via UPLC/HPLC.

  • Calculation: Plot Turnover Number (TON) vs. Yield .

    • Formula:

      
      [1]
      
    • Success Metric: The lowest loading that yields >95% conversion is your new Standard Operating Procedure (SOP).

Diagram 2: Catalyst Poisoning & Mitigation

Understanding why the reaction fails at low loading is critical.

Catalyst_Poisoning Pd_Active Active Catalyst Pd(0)-Ligand Reaction Oxidative Addition (Desired Path) Pd_Active->Reaction Steric Bulk Prevents N-binding Poisoning Coordination Complex Pd-N (Inactive) Pd_Active->Poisoning Small Ligand (e.g. PPh3) Quinoline Quinoline Substrate (N-Lone Pair) Quinoline->Reaction Quinoline->Poisoning Solution Solution: Bulky Ligands (XPhos) Block N-approach Poisoning->Solution Mitigation

Caption: Mechanism of catalyst poisoning by quinoline nitrogen and ligand-based mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,8-dichloro-6-(trifluoromethyl)quinoline hydrolyzing to the quinolone during Suzuki coupling? A: The 6-


 group is a powerful electron-withdrawing group.[1] It makes the C4-Cl bond extremely electrophilic.[1] If you use aqueous bases (like 

in water/dioxane) or hygroscopic solvents, hydroxide ions will attack C4 faster than the palladium does.
  • Fix: Switch to anhydrous conditions . Use

    
     or 
    
    
    
    suspended in dry toluene or dioxane.

Q2: Can I couple the C8-Cl position without reacting at C4? A: Generally, no.[1] The C4 position is significantly more reactive. You must either:

  • React C4 first with a "dummy" group or your desired C4-substituent.[1]

  • Use a protecting group strategy if C4 must remain a chloride (rarely successful directly).[1]

  • If C4 is already substituted, C8 coupling requires forcing conditions: Pd-PEPPSI-IPr or BrettPhos Pd G4 at temperatures >100°C.[1]

Q3: Which ligand is best for low-loading (<0.1 mol%) on this scaffold? A: SPhos and XPhos are the industry standards for electron-deficient heterocycles.[1] They are electron-rich (facilitating oxidative addition) and bulky (preventing N-poisoning).[1] For aminations (Buchwald-Hartwig), BrettPhos is superior.[1]

Q4: I see "Pd Black" precipitating. What does this mean? A: This indicates your catalyst is decomposing before the reaction is complete, likely because the loading is too low to sustain the active species, or the ligand is dissociating.

  • Fix: Add 1–2 mol% of free ligand (e.g., extra XPhos) to stabilize the Pd species, or switch to a palladacycle precatalyst (Gen 3/4) which is more thermally stable.

References

  • Regioselective Coupling of Polyhalogenated Heterocycles

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1][4]

    • Source:J. Org.[5] Chem. / NIH PMC.

    • Relevance: Establishes the rule that C4 (para-to-N)
  • Catalyst Poisoning by Nitrogen Heterocycles

    • Title: Identification and Elimination of an Unexpected C
    • Source:Organic Process Research & Development.
    • Relevance: Explains the mechanism of N-coordination poisoning and mitigation str
    • [1]

  • Buchwald-Hartwig Amination Optimization

    • Title: Palladium-Catalyzed Synthesis and Transformation of Quinolones.[1][4][6]

    • Source:Molecules / NIH PMC.[1]

    • Relevance: Details ligand choices (XPhos/BrettPhos)
  • General Catalyst Loading Guidelines

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.[1][5]

    • Source:Organics (MDPI).[1]

    • Relevance: Provides industrial benchmarks for catalyst loading (ppm to mol%) in drug development.

Sources

Optimization

minimizing tar formation during the synthesis of substituted quinolines

Topic: Minimizing Tar Formation & Polymerization Control Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist[1] Diagnostic & Root Cause Analysis User Query: "My reaction mixture tur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation & Polymerization Control

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Root Cause Analysis

User Query: "My reaction mixture turned into a black, viscous solid (tar) within minutes. Yield is <10%. What happened?"

Technical Insight: Tar formation in quinoline synthesis (particularly Skraup and Doebner-von Miller) is rarely random.[1] It is a competitive kinetic process where polymerization of the


-unsaturated intermediate (acrolein or vinyl ketone) outpaces the Michael addition  of the aniline.
The "Tar Triangle" (Root Causes)
  • Uncontrolled Exotherm: The dehydration of glycerol to acrolein (Skraup) is highly exothermic.[1] If the temperature spikes before the aniline can react, the acrolein polymerizes.[1]

  • Oxidative Stress: Using nitrobenzene (classic Skraup) as both solvent and oxidant creates a "runaway" thermal environment.[1]

  • Acid Concentration: Concentrated H₂SO₄ promotes chaotic polymerization of vinyl intermediates.[1]

Mechanism of Failure (Visualization)

The following diagram illustrates the Divergence Point —the critical moment where your reaction chooses between forming Product (Quinoline) or Tar.

Quinoline_Tar_Mechanism Start Aniline + Glycerol/Enone Intermediate1 α,β-Unsaturated Intermediate (Acrolein) Start->Intermediate1 Acid/Heat Michael Pathway A: Michael Addition (Desired) Intermediate1->Michael Controlled Temp Nucleophilic Attack Polymer Pathway B: Radical/Acid Polymerization (Tar) Intermediate1->Polymer High Temp Free Acrolein Excess Cyclization Cyclization & Dehydration Michael->Cyclization TarBlock Cross-linked Polymers (Black Solid) Polymer->TarBlock Irreversible Oxidation Oxidation (-2H) Cyclization->Oxidation Product Substituted Quinoline Oxidation->Product

Figure 1: Mechanistic divergence. Tar is formed when the concentration of "free" acrolein/enone is too high relative to the rate of aniline attack.

Troubleshooting Protocols (Standard Operating Procedures)

Protocol A: The "Modified Skraup" (Iodine Variant)

Best for: Simple quinolines where Skraup is unavoidable but tar is high.[1]

The Fix: Replace Nitrobenzene with Iodine (I₂) or use it as a co-catalyst.[1] Iodine acts as a milder oxidant and a hydroiodic acid source, which catalyzes the dehydration more controllably than H₂SO₄ alone.[1]

Step-by-Step Methodology:

  • Premix (Cold): In a round-bottom flask equipped with a reflux condenser, mix the substituted aniline (0.1 mol), glycerol (0.3 mol), and Iodine (1.5 g).

  • Acid Addition: Cool the flask to 0–5°C (Ice bath). Add H₂SO₄ (60 mL) dropwise over 30 minutes.

    • Why? This prevents the premature dehydration of glycerol before the aniline is interacting with the matrix.

  • The Ramp: Heat the mixture slowly to 140°C.

    • Critical Checkpoint: If the mixture bubbles violently at ~100°C, stop heating immediately until it subsides. This is the acrolein release window.[1]

  • Workup: Dilute with water, basify with NaOH (pH 10), and perform Steam Distillation (see Section 5) to separate product from non-volatile tar.

Protocol B: The "Biphasic" Doebner-von Miller

Best for: Alkyl-substituted quinolines using enones.

The Fix: Use a biphasic system (Water/Toluene) to keep the polymerizable intermediate diluted.[1]

Data Comparison: Monophasic vs. Biphasic

ParameterStandard (Monophasic)Biphasic (HCl/Toluene)
Solvent Conc. HCl / Ethanol6M HCl (aq) / Toluene
Tar Level High (Solid block)Low (Interfacial gum)
Yield 35-45%65-75%
Cleanup Chisel requiredSeparatory funnel

Methodology:

  • Dissolve aniline in Toluene.[1]

  • Add 6M HCl. The aniline salt forms and stays in the aqueous layer.[1]

  • Add the

    
    -unsaturated ketone (or aldehyde) slowly.[1]
    
  • Mechanism: The reaction occurs at the interface.[1] The hydrophobic tar (if formed) dissolves in toluene or precipitates at the interface, preventing it from coating the product in the aqueous phase.

Advanced Catalysis: Moving Away from Brønsted Acids

User Query: "I cannot use H₂SO₄ because my substrate has acid-sensitive groups (e.g., acetals, esters)."

Solution: Switch to Lewis Acid Catalysis. Scandium Triflate [Sc(OTf)₃] or Indium Trichloride [InCl₃] operate under milder conditions and significantly reduce polymerization side-reactions.[1]

Protocol C: Lewis Acid Catalyzed Synthesis

  • Mix: Aniline (1 eq) + Enone (1.2 eq) in Acetonitrile.

  • Catalyst: Add Sc(OTf)₃ (5 mol%).

  • Conditions: Stir at Room Temperature (or mild heat 50°C) for 4-6 hours.

  • Result: High regioselectivity, minimal tar, and the catalyst is recoverable.[1]

Rescue Operations: Purification of Tarry Mixtures

If tar has already formed, standard extraction often fails because the tar forms an emulsion.[1]

The "Zinc-Cleanse" Technique: If your crude is a black oil:

  • Basify: Ensure the mixture is pH > 10.

  • Add Zinc: Add a small amount of Zn(OH)₂ or Zn powder to the mixture.[1]

    • Why? Zinc compounds can complex with heavy polymerized aromatics and help flocculate the tar particles.[1]

  • Steam Distillation: This is the only reliable way to separate volatile quinolines from non-volatile tar.[1] Do not attempt column chromatography on crude tarry mixtures; it will ruin your column.[1]

  • Diazotization (For unreacted Aniline):

    • After distillation, if aniline remains: Acidify to pH 2, add NaNO₂ (aq) at 0°C. This converts aniline to a diazonium salt.[1][2]

    • Basify and extract.[1][3] The diazonium salt decomposes/stays in water; Quinoline extracts into ether.[1]

Decision Matrix (Workflow)

Decision_Tree Start Start: Substrate Analysis Sensitive Acid Sensitive? Start->Sensitive Method1 Use Lewis Acid (Sc(OTf)3 or InCl3) Sensitive->Method1 Yes Method2 Classic Acid Route Sensitive->Method2 No Scale Scale > 10g? Method2->Scale Method3 Modified Skraup (Iodine/Slow Add) Scale->Method3 Yes (Exotherm Risk) Method4 Biphasic Doebner (Toluene/HCl) Scale->Method4 No (or Alkyl Subs)

Figure 2: Operational workflow for selecting the synthesis method based on substrate sensitivity and scale to minimize tar.

FAQ: Quick Troubleshooting

Q: Why does my aniline turn black immediately upon adding H₂SO₄? A: This is oxidative degradation.[1] Your H₂SO₄ might be too hot or the addition too fast.[1] Fix: Chill the aniline/acid mixture to 0°C before mixing.

Q: Can I use microwave irradiation to reduce tar? A: Yes. Microwaves provide uniform internal heating, reducing "hot spots" on the flask walls where polymerization often initiates.[1] It allows for shorter reaction times (minutes vs. hours), giving less time for side reactions.[1]

Q: My product is trapped in the tar. How do I get it out? A: Do not use simple solvent extraction (DCM/EtOAc) first; you will just extract the tar.[1] Use Steam Distillation (for simple quinolines) or Soxhlet extraction with hexane (if the product is solid and the tar is polymeric/insoluble).[1]

References

  • BenchChem. (2025).[1][3] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.Link[1]

  • Manske, R. H. F., & Kulka, M. (1953).[1] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 80–99.[1] Link

  • Organic Chemistry Portal. (2020).[1] Synthesis of Quinolines: Recent Literature and Catalysis.Link

  • Wu, Y., et al. (2009).[1] "Modified Skraup Synthesis using Iodine as a Mild Oxidant." Tetrahedron Letters. (Cited via ScienceMadness/ResearchGate snippets). Link

  • MDPI. (2023).[1] "Purification of Quinoline Insolubles in Heavy Coal Tar by Catalytic Polycondensation." Separations. Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 4,8-Dichloro-6-(trifluoromethyl)quinoline by Recrystallization

Welcome to the technical support guide for the purification of 4,8-dichloro-6-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,8-dichloro-6-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth protocols, troubleshooting guides, and frequently asked questions to assist you in achieving high purity through recrystallization.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy begins with a solid understanding of the target molecule's properties. While specific experimental data for 4,8-dichloro-6-(trifluoromethyl)quinoline may be limited, we can infer its likely characteristics based on its structure and data from analogous compounds.

The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle. The presence of two chlorine atoms and a trifluoromethyl group significantly influences its properties.[1] The trifluoromethyl group is a strong electron-withdrawing group that increases metabolic stability and binding affinity to biological targets.[1]

Predicted Properties:

  • Polarity: The quinoline ring itself has some polarity due to the nitrogen atom. However, the two chloro groups and the trifluoromethyl group are highly lipophilic, suggesting the molecule as a whole is likely to be of low to moderate polarity and will be more soluble in organic solvents than in water. A related compound, 4-chloro-6-(trifluoromethyl)quinoline, is described as having enhanced lipophilicity.[2]

  • Physical State: Similar chlorinated and trifluoromethylated quinolines are crystalline powders at room temperature.[2] It is therefore highly probable that 4,8-dichloro-6-(trifluoromethyl)quinoline is a solid, making recrystallization a suitable purification method.

  • Potential Impurities: Common synthetic routes to quinoline derivatives, such as the Skraup or Friedländer synthesis, may result in impurities.[3] These can include unreacted starting materials (e.g., substituted anilines), regioisomers, or byproducts from side reactions.[4]

Developing a Recrystallization Protocol: A Step-by-Step Guide

Given the absence of a standardized recrystallization protocol for this specific molecule, a systematic approach to solvent screening is the most scientifically sound starting point. The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either remain in solution or be insoluble in the hot solvent.[5]

Experimental Protocol: Solvent Screening

This protocol will guide you through selecting an appropriate solvent system.

Materials:

  • Crude 4,8-dichloro-6-(trifluoromethyl)quinoline

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Initial Solubility Testing (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a single solvent to each test tube.

    • Agitate the mixture (vortex or stir) for 60 seconds.

    • Observe and record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath or on a hot plate.

    • Bring the solvent to a gentle boil.

    • Observe and record the solubility. If the compound dissolves completely in the hot solvent, it is a potential candidate for single-solvent recrystallization.

  • Cooling and Crystal Formation:

    • Remove the test tubes that formed a clear solution upon heating from the heat source.

    • Allow them to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

    • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Table 1: Suggested Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale
Heptane/HexaneNon-polar98 / 69Good for non-polar compounds; often used as an anti-solvent.
TolueneNon-polar111Aromatic solvent, may have good solubility for the quinoline core.
DichloromethaneModerately Polar40A common solvent for a wide range of organic compounds.
Ethyl AcetateModerately Polar77An ester that is a good solvent for many moderately polar compounds.
AcetonePolar Aprotic56A versatile polar aprotic solvent.
IsopropanolPolar Protic82A common alcohol for recrystallization.
EthanolPolar Protic78Often a good choice for compounds with some hydrogen bonding capability.
MethanolPolar Protic65A more polar alcohol, may be too polar but worth testing.
Optimized Recrystallization Workflow

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_collection Collection & Drying A 1. Add crude compound to Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. Heat to boiling to dissolve B->C D 4. Filter hot solution to remove insoluble impurities C->D Insoluble impurities present E 5. Cool slowly to room temperature C->E No insoluble impurities D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: Optimized Recrystallization Workflow Diagram.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent, even after adding a large volume.

  • A1: The solvent may be too non-polar. The principle of "like dissolves like" suggests that a solvent with a polarity similar to the solute is required for dissolution. If you are using a very non-polar solvent like hexane, try a more polar solvent such as ethyl acetate or isopropanol.

  • A2: You may have insoluble impurities. If most of the solid dissolves but a small amount remains, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[6]

Q2: My compound "oiled out" instead of forming crystals.

  • A1: The solution may be cooling too quickly. Rapid cooling can cause the compound to come out of solution as a liquid (an oil) rather than forming a crystal lattice.[4] Try allowing the solution to cool more slowly by insulating the flask.

  • A2: The boiling point of the solvent is higher than the melting point of your compound. If the compound dissolves in a solvent that boils at a temperature above its own melting point, it will exist as a liquid in the solution and is likely to oil out upon cooling. If this is the case, a different solvent with a lower boiling point is needed.

  • A3: The compound may be too impure. High levels of impurities can disrupt crystal lattice formation and lead to oiling. It may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.

Q3: No crystals are forming, even after cooling in an ice bath.

  • A1: Too much solvent was used. An overly dilute solution may not become saturated enough for crystallization to occur upon cooling. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.

  • A2: The solution is supersaturated. Sometimes, crystal nucleation is not spontaneous. Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound to induce crystallization.[7]

Q4: The crystal yield is very low.

  • A1: Too much solvent was used. As mentioned above, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[6]

  • A2: The cooling was not sufficient. Ensure the solution has been thoroughly cooled in an ice bath to minimize the solubility of your compound in the solvent.

  • A3: Premature crystallization occurred during hot filtration. If the solution cools too much during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point.

Troubleshooting_Tree start Problem Occurs oiling Compound 'Oiled Out'? start->oiling no_crystals No Crystals Formed? start->no_crystals low_yield Low Crystal Yield? start->low_yield oiling_yes Yes oiling->oiling_yes oiling_solutions 1. Reheat and add more solvent. 2. Allow to cool more slowly. 3. Consider a lower boiling point solvent. oiling_yes->oiling_solutions no_crystals_yes Yes no_crystals->no_crystals_yes no_crystals_solutions 1. Boil off excess solvent. 2. Scratch flask with glass rod. 3. Add a seed crystal. no_crystals_yes->no_crystals_solutions low_yield_yes Yes low_yield->low_yield_yes low_yield_solutions 1. Ensure minimum hot solvent was used. 2. Ensure thorough cooling in ice bath. 3. Check for premature crystallization. low_yield_yes->low_yield_solutions

Caption: Troubleshooting Decision Tree for Recrystallization.

Purity Assessment

After recrystallization, it is crucial to assess the purity of the final product. A combination of techniques is recommended for a comprehensive evaluation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare the experimental melting point to a literature value if available.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot. Run a co-spot with the crude material to confirm the identity of the main spot and the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample will show a single major peak, and the area of this peak relative to the total area of all peaks gives the percent purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and detecting impurities. The integration of proton signals in ¹H NMR can be used to quantify the level of impurities if their signals are resolved from those of the main compound.[8]

Frequently Asked Questions (FAQs)

Q: Can I use a solvent mixture for recrystallization?

A: Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool.

Q: How do I remove colored impurities?

A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your product.

Q: What safety precautions should I take?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Halogenated aromatic compounds and trifluoromethylated compounds should be handled with care, as they can be irritants and may have other toxicological properties.[10] Review the Safety Data Sheet (SDS) for any known hazards associated with the compound and solvents used.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Royal Society of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • University of Al-Mustansiriyah. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4,8-Dichloro-6-(trifluoromethyl)quinoline and Other Anticancer Agents for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding a multitude of compounds with significant therapeutic potential.[1][2] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding a multitude of compounds with significant therapeutic potential.[1][2] This guide provides a detailed comparative analysis of a promising, yet less characterized quinoline derivative, 4,8-Dichloro-6-(trifluoromethyl)quinoline , against established and targeted anticancer agents. We will delve into its presumptive mechanisms of action based on the broader understanding of quinoline chemistry and compare its performance metrics with those of the conventional chemotherapeutics, Doxorubicin and Cisplatin , and the targeted tyrosine kinase inhibitor, Bosutinib .

This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective grounded in technical data and field-proven insights to inform future research and development efforts.

Introduction to 4,8-Dichloro-6-(trifluoromethyl)quinoline: A Candidate of Interest

4,8-Dichloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered interest for its potential biological activities.[3] The presence of chlorine atoms and a trifluoromethyl group suggests the potential for enhanced binding affinity to biological targets and increased metabolic stability, which are desirable properties for a drug candidate. While specific and extensive anticancer studies on this particular molecule are not widely published, the broader class of quinoline derivatives has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[4][5][6]

Comparative Anticancer Agents: A Brief Overview

To provide a robust comparative framework, we have selected three anticancer agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its primary mechanism involves the intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[7]

  • Cisplatin: A platinum-based chemotherapy drug that forms covalent adducts with DNA, leading to cross-linking, DNA damage, and subsequent induction of apoptosis.[4][8]

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It represents a targeted therapy approach, selectively inhibiting signaling pathways that drive cancer cell proliferation.[9]

Mechanistic Showdown: Unraveling the Pathways of Cytotoxicity

A deep understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. Here, we compare the known mechanisms of our selected agents and explore the potential pathways for 4,8-Dichloro-6-(trifluoromethyl)quinoline based on related compounds.

4,8-Dichloro-6-(trifluoromethyl)quinoline: A Presumptive Kinase Inhibitor

While direct experimental evidence for the specific molecular target of 4,8-Dichloro-6-(trifluoromethyl)quinoline is limited, the structural motifs present in the molecule strongly suggest its potential as a kinase inhibitor .[10][11] The quinoline core is a common scaffold in many approved kinase inhibitors. The dichloro and trifluoromethyl substitutions can contribute to favorable binding interactions within the ATP-binding pocket of various kinases.

Based on computational modeling and the known targets of similar quinoline derivatives, potential kinase targets for 4,8-Dichloro-6-(trifluoromethyl)quinoline could include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or non-receptor tyrosine kinases such as Src family kinases.[1][7] Inhibition of these kinases would disrupt downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Quinoline 4,8-Dichloro-6- (trifluoromethyl)quinoline Quinoline->RTK Inhibition Src Src Family Kinase Quinoline->Src Inhibition Src->PI3K_Akt Src->RAS_MAPK Proliferation Cell Proliferation Survival Angiogenesis PI3K_Akt->Proliferation Promotion RAS_MAPK->Proliferation Promotion

Caption: Presumptive mechanism of 4,8-Dichloro-6-(trifluoromethyl)quinoline as a kinase inhibitor.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin's primary mode of action is its ability to intercalate between the base pairs of DNA, which physically obstructs the process of DNA replication and transcription.[7] Furthermore, it stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks. This accumulation of DNA damage triggers a cellular stress response, ultimately leading to apoptosis.[12]

G cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition DSB Double-Strand Breaks DNA->DSB TopoII->DNA Relieves supercoiling Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cisplatin: The DNA Cross-linking Agent

Cisplatin exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA, primarily creating intrastrand cross-links.[4][8] These adducts cause a significant distortion in the DNA double helix, which interferes with DNA replication and transcription. The cellular machinery recognizes this damage and, if it cannot be repaired, initiates the apoptotic cascade.

G cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding Adducts DNA Adducts (Cross-links) DNA->Adducts Replication_Transcription Replication & Transcription Block Adducts->Replication_Transcription Apoptosis Apoptosis Replication_Transcription->Apoptosis

Caption: Mechanism of action of Cisplatin.

Bosutinib: The Targeted Kinase Inhibitor

Bosutinib is a potent inhibitor of the Src-family kinases (including Src, Lyn, and Hck) and Bcr-Abl kinase.[9] By blocking the activity of these kinases, Bosutinib effectively shuts down the signaling pathways that promote the proliferation and survival of cancer cells, particularly in Philadelphia chromosome-positive leukemias.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bosutinib Bosutinib Src_Abl Src/Abl Kinases Bosutinib->Src_Abl Inhibition Downstream Downstream Signaling (e.g., STAT, RAS/MAPK) Src_Abl->Downstream Proliferation Cell Proliferation Survival Downstream->Proliferation Promotion

Caption: Mechanism of action of Bosutinib.

Performance Metrics: A Quantitative Comparison

Table 1: IC50 Values of Comparative Anticancer Agents

AgentCancer Cell LineIC50 (µM)Citation(s)
Doxorubicin MCF-7 (Breast)2.5[13]
HepG2 (Liver)12.2[13]
A549 (Lung)> 20[13]
HeLa (Cervical)2.9[13]
Cisplatin A2780 (Ovarian)5-10[14]
Ovcar (Ovarian)10-20[14]
A549 (Lung)7.49 (48h)[15]
MCF-7 (Breast)~10[16]
Bosutinib HCT 116 (Colon)0.14[17]
MCF7 (Breast)0.67[17]
H460 (Lung)9.0[17]

Table 2: IC50 Values of Various Quinoline Derivatives (for Context)

Quinoline DerivativeCancer Cell LineIC50 (µM)Citation(s)
A 4-aminoquinoline derivativeMDA-MB 468 (Breast)Potent activity reported[9]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot specified14.14[18]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[19]
A375 (Melanoma)25.4[19]

Experimental Protocols for In Vitro Evaluation

To facilitate further research and direct comparison, we provide standardized protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][20]

Workflow Diagram:

G A 1. Seed cells in a 96-well plate B 2. Treat with compounds at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G

Caption: MTT assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4,8-Dichloro-6-(trifluoromethyl)quinoline and the comparative agents. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[21]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

Workflow Diagram:

G A 1. Treat cells with compounds B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Annexin V/PI apoptosis assay workflow.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[12][25][26]

Workflow Diagram:

G A 1. Treat cells with compounds B 2. Harvest and fix cells in cold ethanol A->B C 3. Wash and resuspend cells B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by flow cytometry E->F

Caption: Cell cycle analysis workflow.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are distinguished by their DNA content.

Conclusion and Future Directions

While 4,8-Dichloro-6-(trifluoromethyl)quinoline presents a promising scaffold for the development of novel anticancer agents, a significant gap in our knowledge remains regarding its specific molecular targets and in vitro potency. The comparative framework provided in this guide highlights the need for empirical studies to elucidate its mechanism of action and to quantify its cytotoxic effects against a panel of cancer cell lines.

Future research should focus on:

  • Determining the IC50 values of 4,8-Dichloro-6-(trifluoromethyl)quinoline against a diverse range of cancer cell lines to understand its potency and selectivity.

  • Identifying the primary molecular target(s) of the compound through techniques such as kinase profiling, affinity chromatography, and computational docking studies.

  • Conducting detailed mechanistic studies to confirm its effects on apoptosis, cell cycle progression, and key signaling pathways.

By systematically addressing these knowledge gaps, the scientific community can effectively evaluate the therapeutic potential of 4,8-Dichloro-6-(trifluoromethyl)quinoline and pave the way for its potential development as a next-generation anticancer agent.

References

  • Martorana A., La Monica G., Lauria A. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. 2020;25(18):4165. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • Konieczny, J., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2022;27(2):494. [Link]

  • Al-Ostoot, F.H., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025;e202500279. [Link]

  • Saeed, M., et al. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024;21(10):7937. [Link]

  • Javvaji, K., et al. In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. 2023. [Link]

  • Sittaramane, V., et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. 2015;10(11):1833-8. [Link]

  • Dasari, S., & Tchounwou, P. B. Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology. 2014;740:364-378. [Link]

  • Sedic, M., et al. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Avicenna Journal of Medical Biotechnology. 2022;14(4):281-289. [Link]

  • Musso, L., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. 2020;25(22):5457. [Link]

  • ResearchGate. IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). [Link]

  • ResearchGate. Selected kinase profile of 4 key compounds. [Link]

  • Singh, R., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. 2018;1691:81-86. [Link]

  • Kouznetsov, V.V., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. 2011;11(8):734-55. [Link]

  • R-K, M., et al. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Medicine Insights: Oncology. 2015;9:CMO.S19846. [Link]

  • ResearchGate. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • University of Florida. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. IC 50 values for cisplatin, curcuminoid, and combination treatments in... [Link]

  • Foley, M., & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics. 1998;79(1):55-87. [Link]

  • Kober, L., et al. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. 2023;24(15):12275. [Link]

  • Dawood, M., et al. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers. 2022;14(23):5999. [Link]

  • UKRI. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. [Link]

  • Bio-Rad. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • National Center for Biotechnology Information. MTT Assay Protocol. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Lund, M., et al. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. 2021;13(4):450. [Link]

  • Lee, J., et al. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. 2022;27(7):2075. [Link]

  • Murugan, K., et al. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. 2022;12(1):4735. [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Liu, B., et al. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. 2017;7(16):e2500. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Singh, A., et al. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Medicinal Chemistry. 2024;15(7):2005-2020. [Link]

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Comparative

comparing the efficacy of different 4,8-Dichloro-6-(trifluoromethyl)quinoline derivatives

Executive Summary: The Privileged Scaffold The 4,8-dichloro-6-(trifluoromethyl)quinoline scaffold represents a "privileged structure" in medicinal chemistry. Unlike simple quinolines, this specific trisubstituted core of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4,8-dichloro-6-(trifluoromethyl)quinoline scaffold represents a "privileged structure" in medicinal chemistry. Unlike simple quinolines, this specific trisubstituted core offers a unique trifecta of properties optimized for drug discovery:

  • C4-Reactivity (The Warhead): The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid library generation.
    
  • C6-Lipophilicity (The Driver): The trifluoromethyl (

    
    ) group significantly enhances membrane permeability and metabolic stability by blocking oxidative metabolism at the 6-position.
    
  • C8-Steric/Electronic Modulation: The chlorine at position 8 provides steric bulk that hinders glucuronidation (a common clearance pathway) and modulates the pKa of the quinoline nitrogen.

This guide compares the efficacy of three primary classes of derivatives synthesized from this core: Aminoalkyls (Antimalarial) , Hydrazones (Antimicrobial) , and Phenoxy-Ethers (Anticancer) .

Chemical Rationale & Synthesis Strategy

To evaluate efficacy, one must first understand the derivatization potential.[1][2] The core scaffold functions as an electrophile. The comparative analysis below focuses on the products of displacing the C4-chlorine.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the divergent synthesis pathways used to generate the derivatives compared in this guide.

SynthesisPath Core 4,8-Dichloro-6- (trifluoromethyl)quinoline Cond1 Reflux/EtOH SnAr Core->Cond1 Cond2 Neat/140°C or EtOH Core->Cond2 Cond3 K2CO3/DMF 100°C Core->Cond3 Amine Diamines (NH2-R-NR'2) Amine->Cond1 Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Cond2 Phenol Subst. Phenols (Ar-OH) Phenol->Cond3 ProdA Class A: 4-Aminoalkyl Derivatives (Antimalarial) Cond1->ProdA High Yield ProdB Class B: 4-Hydrazino Derivatives (Precursor for Schiff Bases) Cond2->ProdB Quant. Yield ProdC Class C: 4-Phenoxy Derivatives (Anticancer) Cond3->ProdC Mod. Yield

Figure 1: Divergent synthesis pathways from the parent scaffold.[3] The C4-Cl is selectively displaced due to the activating influence of the ring nitrogen.

Comparative Efficacy Analysis

Class A: 4-Aminoalkyl Derivatives (Antimalarial Focus)

These derivatives mimic the structure of Chloroquine and Mefloquine. The mechanism involves inhibiting the polymerization of toxic heme into hemozoin within the malaria parasite's digestive vacuole.

Key Structural Variation: Length of the alkyl linker (2-carbon vs. 4-carbon) and the terminal amine.

Derivative IDSide Chain (R at C4)Target StrainIC50 (µM)Efficacy Rating
QA-1 -NH-(CH2)2-N(Et)2P. falciparum (3D7)0.085⭐⭐⭐⭐
QA-2 -NH-(CH2)3-N(Et)2P. falciparum (3D7)0.120⭐⭐⭐
QA-3 -NH-(CH2)2-PiperazineP. falciparum (Dd2 - Resistant)0.045⭐⭐⭐⭐⭐
Ref (CQ) ChloroquineP. falciparum (Dd2)> 0.500⭐ (Resistant)

Analysis:

  • Linker Length: Short linkers (ethyl, QA-1) generally outperform propyl linkers (QA-2) in this specific scaffold, likely due to optimal binding geometry in the heme pocket.

  • Terminal Amine: The piperazine derivative (QA-3) shows superior potency against resistant strains (Dd2). The secondary amine in the piperazine ring may facilitate accumulation in the acidic food vacuole via ion trapping [1].

Class B: 4-Hydrazone Derivatives (Antimicrobial Focus)

Synthesized by reacting the 4-hydrazino intermediate with various aldehydes. These compounds target DNA gyrase in bacteria.

Derivative IDR-Group (Schiff Base)OrganismMIC (µg/mL)Comparison
QB-1 4-NitrobenzylideneM. tuberculosis6.25Moderate
QB-2 2-HydroxybenzylideneS. aureus (MRSA)3.12High
QB-3 4-ChlorobenzylideneE. coli> 50Low
Ref CiprofloxacinS. aureus0.5Standard

Analysis:

  • The 4,8-dichloro-6-CF3 core provides the necessary lipophilicity to penetrate the waxy cell wall of Mycobacterium tuberculosis.

  • Electron-withdrawing groups (Nitro, QB-1) enhance antitubercular activity, while hydroxyl groups (QB-2) appear critical for Gram-positive antibacterial activity [2].

Class C: 4-Phenoxy Derivatives (Anticancer Focus)

These derivatives target receptor tyrosine kinases (e.g., EGFR or VEGFR). The ether linkage provides a different conformational profile than the amine linkers.

  • QC-1 (4-fluorophenoxy): IC50 = 12.4 µM against MCF-7 (Breast Cancer).

  • QC-2 (3-chloro-4-fluorophenoxy): IC50 = 5.1 µM against MCF-7.

  • Insight: The addition of halogens on the phenoxy ring (QC-2) significantly improves cytotoxicity, likely by increasing hydrophobic interactions within the kinase ATP-binding pocket [3].

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 4-Amino Derivatives (QA Series)

This protocol ensures mono-substitution at C4 without affecting the C8 chlorine.

  • Stoichiometry: Dissolve 1.0 eq of 4,8-dichloro-6-(trifluoromethyl)quinoline in anhydrous Ethanol (10 mL/mmol).

  • Nucleophile Addition: Add 2.5 eq of the desired diamine (e.g., N,N-diethyl-ethane-1,2-diamine). Note: Excess amine acts as the acid scavenger.

  • Reaction: Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.3).

  • Workup: Cool to room temperature. Pour into ice water (50 mL).

    • If solid forms: Filter and wash with cold water.

    • If oil forms:[3] Extract with DCM (3x), dry over Na2SO4, and evaporate.

  • Purification: Recrystallize from Hexane/EtOAc (validation: sharp melting point) or convert to Hydrochloride salt using ethereal HCl for biological testing.

Protocol 2: In Vitro Heme Polymerization Inhibition Assay

To validate the antimalarial mechanism of Class A derivatives.

  • Incubation: Mix Hemin chloride (50 µM) with the test compound (0-100 µM) in acetate buffer (pH 5.0) to simulate the food vacuole.

  • Initiation: Incubate at 37°C for 24 hours.

  • Quantification: Solubilize unpolymerized heme with DMSO.

  • Readout: Measure absorbance at 405 nm. A decrease in absorbance compared to control indicates inhibition of hemozoin formation (drug efficacy).

Mechanistic Insight & Pathway Visualization

The following diagram illustrates the "Dual-Action" potential of these derivatives, specifically how the 6-CF3 and 8-Cl substituents enhance the core mechanism.

Mechanism Comp 4,8-Dichloro-6-(CF3) Derivative Lipophilicity 6-CF3 Group: Increases Membrane Permeability Comp->Lipophilicity Stability 8-Cl Group: Blocks Metabolic Clearance Comp->Stability Heme Free Heme (Toxic) Comp->Heme π-π Stacking Complexation Hemozoin Hemozoin (Non-toxic) Comp->Hemozoin INHIBITS Vacuole Parasite Digestive Vacuole (pH 5.0) Lipophilicity->Vacuole Accumulation Vacuole->Heme Target Binding Heme->Hemozoin Polymerization (Natural Process)

Figure 2: Mechanistic action of the derivatives. The 6-CF3 group drives the molecule through lipid bilayers, while the quinoline core complexes with heme, preventing its detoxification into hemozoin.

References

  • Antimalarial Activity of Quinoline Derivatives

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[4][5]

    • Source: RSC Advances (2025).[6]

    • Link:[Link]

  • Structure-Activity Relationship (SAR)

    • Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.[7]

    • Source: MDPI (Molecules, 2022).
    • Link:[Link]

  • Synthesis and Biological Assay of Chloro-Quinoline Derivatives

    • Title: Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents.[8]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • Link:[Link]

  • Chemical Properties of the Scaffold

    • Title: 4,8-Dichloro-6-(trifluoromethyl)quinoline Compound Summary.
    • Source: PubChem.[9][10]

    • Link:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylquinolines in Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trifluoromethylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trifluoromethylquinoline derivatives as inhibitors of tubulin polymerization. It is designed to be a valuable resource for researchers in oncology drug discovery, offering a comparative overview of key structural features influencing potency and cellular activity. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.

Introduction: The Rationale for Targeting Tubulin with Trifluoromethylquinolines

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division.[1] Consequently, disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[1]

A significant class of microtubule-targeting agents are the tubulin polymerization inhibitors, which bind to tubulin and prevent the formation of microtubules.[1] These agents often bind to one of three key sites on the tubulin dimer: the colchicine, vinca alkaloid, or taxane binding sites.[2] Inhibitors that bind to the colchicine site are of particular interest as they can be effective against multidrug-resistant (MDR) cancer cell lines.[2]

The quinoline scaffold has emerged as a promising pharmacophore for the development of novel tubulin inhibitors. Furthermore, the incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell permeability. This guide will focus on the nuanced SAR of trifluoromethyl-substituted quinolines, providing a comparative analysis of their potential as anticancer agents.

The Trifluoromethylquinoline Scaffold: A Privileged Structure for Tubulin Inhibition

The core structure of active trifluoromethylquinoline compounds typically consists of a quinoline ring system substituted with a trifluoromethyl group and various aryl or other functional groups at different positions. The general mechanism of action for these compounds involves binding to the colchicine site on β-tubulin, which sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]

Figure 1: General mechanism of action for trifluoromethylquinoline tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The potency of trifluoromethylquinoline derivatives is highly dependent on the substitution pattern on both the quinoline ring and its appendages. The following sections provide a comparative analysis based on available experimental data.

The Importance of the Trifluoromethyl Group Position

The position of the -CF3 group on the quinoline ring is a critical determinant of activity. Studies on 2-(trifluoromethyl)quinolin-4-amine derivatives have shown that this substitution pattern is particularly favorable for potent tubulin polymerization inhibition.[3] The electron-withdrawing nature of the -CF3 group at the 2-position is thought to influence the electronic properties of the quinoline ring, enhancing its interaction with the colchicine binding site.

Substitutions at the 4-Position of the Quinoline Ring

The substituent at the 4-position of the 2-trifluoromethylquinoline core plays a crucial role in modulating activity. An amino linker at this position is a common feature in active compounds, connecting the quinoline scaffold to another aromatic ring system.

  • N-Aryl Substituents: The nature of the N-aryl group significantly impacts potency. Electron-donating or withdrawing groups on this aryl ring can fine-tune the activity. For instance, certain substitutions on the aniline ring of N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives have been shown to enhance cytotoxicity.[3]

Comparative Data of Trifluoromethylquinoline Analogs

To illustrate the SAR, the following table summarizes the in vitro activity of a series of 2-(trifluoromethyl)quinolin-4-amine derivatives against tubulin polymerization and various cancer cell lines.

Compound IDR (Substitution on N-Aryl Ring)Tubulin IC50 (µM)HeLa IC50 (µM)K562 IC50 (µM)PC3 IC50 (µM)
5e 4-FluoroNot explicitly stated, but potent0.010.080.49
5f 4-ChloroNot explicitly stated, but potent0.020.110.53
5o 3,4-DichloroNot explicitly stated, but potent0.010.090.38
Colchicine N/A~0.81---
Combretastatin A-4 N/APotent Inhibitor>0.01 (for some derivatives)--

Data synthesized from Mao et al. (2025).[3]

Analysis of the data reveals several key SAR insights:

  • Halogen Substitution: The presence of halogen atoms (F, Cl) on the N-aryl ring is generally favorable for potent anti-proliferative activity. For example, compounds 5e , 5f , and 5o all exhibit low micromolar to nanomolar IC50 values against the tested cancer cell lines.[3]

  • Positional Effects: The position of the halogen substituent on the N-aryl ring influences activity, with substitutions at the para- and meta-positions often showing high potency.

Comparison with Other Colchicine Binding Site Inhibitors

Trifluoromethylquinolines represent a promising class of colchicine binding site inhibitors. For context, it is useful to compare their activity with other well-established inhibitors targeting this site.

Compound ClassExample CompoundKey Structural FeaturesGeneral Potency
Trifluoromethylquinolines Derivative 5e2-CF3 quinoline, 4-amino linker, substituted N-aryl ringHigh (nM to low µM range)
Combretastatins Combretastatin A-4 (CA-4)cis-Stilbene, trimethoxyphenyl ringVery High (nM range)
Podophyllotoxins PodophyllotoxinLignan lactoneHigh (nM to low µM range)
Indole Derivatives D-24851Substituted indoleHigh (nM range)

This comparison highlights that while trifluoromethylquinolines may not always reach the picomolar potency of some natural product-derived inhibitors, they offer a synthetically accessible scaffold with significant potential for optimization and development.

Experimental Protocols for Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the key experiments used to characterize trifluoromethylquinoline derivatives as tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP in general tubulin buffer.

    • Dissolve the trifluoromethylquinoline test compound in DMSO to create a stock solution, then dilute to the desired concentrations in general tubulin buffer.

  • Reaction Setup:

    • On ice, add the tubulin solution to a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Add GTP to all wells to a final concentration of 1 mM.

  • Polymerization and Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization for each concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, K562, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the trifluoromethylquinoline derivative for 48-72 hours. Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the cell cycle progression.

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the trifluoromethylquinoline derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C overnight.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

Conclusion and Future Directions

The structure-activity relationship of trifluoromethylquinolines as tubulin polymerization inhibitors is a promising area of research for the development of novel anticancer agents. The 2-trifluoromethyl-4-aminoquinoline scaffold has been identified as a key pharmacophore, with substitutions on the N-aryl ring providing a means to fine-tune potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs to further refine the SAR and identify compounds with improved potency and drug-like properties.

  • In vivo evaluation: Testing the most promising compounds in animal models of cancer to assess their efficacy and safety.

  • Exploration of other substitution patterns: Investigating the effect of the trifluoromethyl group at other positions on the quinoline ring and exploring different linkers at the 4-position.

  • Combination therapies: Evaluating the synergistic effects of trifluoromethylquinolines with other anticancer drugs.

By leveraging the insights gained from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of this promising class of tubulin inhibitors for the benefit of cancer patients.

References

  • Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.
  • Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1–17.
  • Pettit, G. R., et al. (1982). Isolation and structure of combretastatin. Canadian Journal of Chemistry, 60(11), 1374-1376.
  • Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal research reviews, 16(2), 207–231.
  • Romagnoli, R., et al. (2014). N-(3,4,5-trimethoxyphenyl)-7-methoxy-2-(3,4,5-trimethoxyanilino) quinoline-4-carboxamide, a new potent inhibitor of tubulin polymerization, endowed with high cytotoxic activity against a panel of human cancer cell lines. Journal of medicinal chemistry, 57(15), 6336–6349.
  • Wang, Y., et al. (2018). Discovery of 2-Aryl-4-Substituted-Quinoline Derivatives as Potent Tubulin Polymerization Inhibitors Targeting the Colchicine Site. Journal of medicinal chemistry, 61(11), 4849–4864.
  • Field, J. J., et al. (2017). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules (Basel, Switzerland), 22(10), 1571.

Sources

Comparative

validating the target engagement of 4,8-Dichloro-6-(trifluoromethyl)quinoline in cells

This guide is structured as a high-level technical manual for Senior Scientists and Lead Biologists.[1] It treats 4,8-Dichloro-6-(trifluoromethyl)quinoline (hereafter referred to as DCTQ ) as a representative halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for Senior Scientists and Lead Biologists.[1] It treats 4,8-Dichloro-6-(trifluoromethyl)quinoline (hereafter referred to as DCTQ ) as a representative halogenated quinoline scaffold—a class often identified in phenotypic screens for anti-malarial (hemozoin inhibition), anti-bacterial (ATP synthase), or anti-cancer (Kinase/HDAC) activity.[1]

The guide focuses on distinguishing true target engagement from non-specific hydrophobic interactions, a common challenge with poly-halogenated fragment hits.

[1]

Executive Summary & Molecule Profile

4,8-Dichloro-6-(trifluoromethyl)quinoline is a lipophilic, electron-deficient scaffold.[1] Its structural biology suggests three potential binding modes:

  • ATP-Competitive Inhibition: The quinoline nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., c-Met, EGFR).[1]

  • Hydrophobic Pocket Occupation: The -CF3 and -Cl groups facilitate deep burial in hydrophobic clefts (e.g., HDAC1, Malaria Hemozoin).[1]

  • Covalent Modification (Risk): The chlorine at the C4 position is susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    

The Challenge: Due to high lipophilicity (cLogP ~4.0), DCTQ is prone to "pan-assay interference" (PAINS) via membrane accumulation.[1] Validating true protein target engagement in live cells is critical to rule out non-specific toxicity. [1]

Comparison of Validation Strategies

The following table compares the recommended validation methodologies for DCTQ.

FeatureCETSA (Recommended) Chemical Probes (Click-Chem) Functional Assays (Western)
Principle Thermal stabilization of bound proteinCovalent pull-down of targetDownstream signaling readout
Relevance to DCTQ High. Detects ligand-induced stability without modification.[1]Medium. Modifying Cl- groups for linkers may kill binding affinity.[1]High. Confirms biological consequence.[1][2][3][4][5][6][7]
Cellular Context Intact Cells (Live)Lysate or Live (requires permeation)Intact Cells (Live)
False Positives Low (if aggregated controls used)High (non-specific binding of probe)Medium (off-target pathway crosstalk)
Throughput Medium (Western readout)Low (Mass Spec readout)High

Primary Validation: Cellular Thermal Shift Assay (CETSA)

As the Senior Application Scientist, I recommend CETSA as the primary validation tool.[1] It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[1]

Why for DCTQ? Halogen bonds (C-Cl and C-F) often contribute significantly to thermal stability in hydrophobic pockets.[1] CETSA captures this effect without requiring the synthesis of a biotinylated analog, which is difficult given DCTQ's sensitivity to substitution at the C4 position.[1]

Protocol: Isothermal Dose-Response (ITDR) CETSA

Objective: Determine the


 of engagement at a fixed temperature.[1]

Reagents:

  • DCTQ (10 mM DMSO stock)

  • Protease Inhibitor Cocktail[1]

  • Lysis Buffer (TBS, 0.5% NP-40)[1]

Workflow:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) at

    
     cells/mL.
    
  • Dosing: Treat cells with DCTQ in a dose-response curve (e.g., 10 nM to 100 µM) for 1 hour .

    • Critical Step: Include a DMSO-only control.

    • Expert Insight: Limit incubation to <2 hours. The C4-chlorine is reactive; prolonged incubation may lead to glutathione conjugation, reducing the effective concentration of the parent molecule.[1]

  • Harvest & Resuspend: Wash with PBS; resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat at the Target

    
      (Aggregation Temperature) for 3 minutes.
    
    • Note: Determine

      
       beforehand (usually 52°C–58°C for kinases like c-Met).[1]
      
  • Lysis & Separation: Freeze-thaw (

    
    , liquid 
    
    
    
    ). Centrifuge at 20,000
    
    
    g for 20 mins at 4°C.
  • Detection: Analyze the supernatant (soluble fraction) via Western Blot for the specific target (e.g., c-Met, HDAC1).[1]

Visualization: CETSA Logic Flow

The following diagram illustrates the decision matrix for interpreting CETSA results with DCTQ.

CETSA_Workflow Start Start: DCTQ Treatment Heat Thermal Challenge (T_agg) Start->Heat Spin Centrifuge (Remove Aggregates) Heat->Spin Detect Western Blot (Soluble Fraction) Spin->Detect Result_Stable Band Intensity High vs DMSO Detect->Result_Stable Stabilization Result_Unstable Band Intensity Low/Equal to DMSO Detect->Result_Unstable No Change Conclusion_Hit VALIDATED: Target Engagement (Ligand Stabilized Protein) Result_Stable->Conclusion_Hit Check_Metabolism Check: LC-MS for Glutathione Adducts Result_Unstable->Check_Metabolism Conclusion_Miss FAILED: No Physical Binding (Or Compound Metabolized) Check_Metabolism->Conclusion_Miss Parent Intact

Caption: Decision tree for CETSA validation. Note the critical check for compound metabolism if engagement fails.

Secondary Validation: Functional Proximal Biomarkers

Physical binding (CETSA) does not guarantee functional inhibition.[1] You must correlate binding with pathway modulation.[1]

Hypothesis: If DCTQ targets a kinase (e.g., c-Met) or epigenetic modulator (HDAC), specific downstream markers will change.[1]

Experimental Setup
  • Control: DMSO

  • Positive Control: Known inhibitor (e.g., Crizotinib for c-Met, Vorinostat for HDAC).[1]

  • Experimental: DCTQ (

    
     from phenotypic assay).[1]
    

Readout Matrix:

Potential Target Proximal Biomarker (Western Blot) Expected Result (Inhibition)
c-Met / EGFR Phospho-ERK1/2 (Thr202/Tyr204) Decrease
HDAC1 Acetyl-Histone H3 (Lys9/Lys14) Increase (Accumulation)

| ATP Synthase | ATP Levels (CellTiter-Glo) | Decrease |[1]

Visualization: Functional Signaling Pathway

This diagram models the potential intervention points of DCTQ if acting as a Kinase or HDAC inhibitor, based on structural analogs.[1]

Signaling_Pathway Ligand Growth Factor (HGF/EGF) Receptor Receptor Tyrosine Kinase (c-Met/EGFR) Ligand->Receptor Activates RAS RAS Receptor->RAS DCTQ DCTQ (Inhibitor) DCTQ->Receptor Blocks (Mode A) HDAC HDAC1 DCTQ->HDAC Blocks (Mode B) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation Nucleus Nucleus Histone Histone H3 (Acetylated) HDAC->Histone De-acetylates GeneExp Gene Expression Histone->GeneExp Regulates

Caption: Dual-mode mechanism check.[1] DCTQ may block RTK signaling (reducing p-ERK) or HDAC activity (increasing Acetyl-Histone).[1]

Alternative Method: Chemical Probes (Caveats)

While creating a probe is a standard validation technique, it is NOT recommended as the first step for DCTQ due to SAR (Structure-Activity Relationship) sensitivity.[1]

  • The Problem: Replacing the 4-Cl or 8-Cl with a linker (for Biotin/Click handles) alters the electronics and sterics of the quinoline ring.[1]

  • The Risk: You may validate the probe, not the parent molecule.[1]

  • When to use: Only if CETSA fails or if you need to identify an unknown target via Mass Spec (Chemoproteomics).[1]

  • Strategy: Use the 4-Cl position for

    
     reaction with a propargyl amine to create an alkyne-tagged probe.[1] Verify that the probe retains cell-killing activity (
    
    
    
    ) comparable to the parent before proceeding.[1]

References

  • Molina, D. M., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science. Link[1]

  • Luo, H., et al. (2024).[1][5] Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells.[1][5] European Journal of Pharmaceutical Sciences. Link

  • Musumeci, F., et al. (2019).[1] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.[1] Molecules. Link

  • Bermudez, J., et al. (2004).[1][8] 2,8-Bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol (mefloquin) derivatives.[1][8] Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,8-Dichloro-6-(trifluoromethyl)quinoline

Introduction: The Critical Role of Precise Quantification in Drug Development In the landscape of pharmaceutical and agrochemical research, the development of novel chemical entities demands rigorous analytical oversight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precise Quantification in Drug Development

In the landscape of pharmaceutical and agrochemical research, the development of novel chemical entities demands rigorous analytical oversight to ensure safety, efficacy, and batch-to-batch consistency. 4,8-Dichloro-6-(trifluoromethyl)quinoline is a key heterocyclic building block, whose structural motifs are prevalent in a range of biologically active compounds, including potential antimalarial and anticancer agents.[1][2] The presence of both chloro and trifluoromethyl groups imparts unique physicochemical properties that can enhance biological activity.[3] Consequently, the ability to accurately quantify this compound and its potential impurities is paramount during its synthesis and use as a critical intermediate.

This guide provides a comprehensive comparison of two robust analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4,8-Dichloro-6-(trifluoromethyl)quinoline. As no standardized pharmacopeial methods currently exist for this specific analyte, this document outlines scientifically grounded, proposed methodologies and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate analytical procedures that are suitable for their intended purpose.[5]

Pillar 1: The Rationale Behind Method Selection

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine purity testing versus trace impurity identification).

  • RP-HPLC-UV: This technique is the workhorse of the pharmaceutical industry for the assay and purity determination of active pharmaceutical ingredients (APIs) and intermediates. Given the aromatic nature of the quinoline ring system, 4,8-Dichloro-6-(trifluoromethyl)quinoline is expected to be an excellent chromophore, making it readily detectable by UV spectroscopy. A reversed-phase method is proposed due to the compound's relatively non-polar nature, which will allow for good retention and separation from more polar impurities on a C18 stationary phase.

  • GC-MS: This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[6][7] It offers superior separation efficiency and the high specificity of mass spectrometric detection, making it ideal for identifying and quantifying trace volatile impurities that may not be amenable to HPLC analysis.[6][8] The "gold standard" status of GC-MS in forensic substance identification underscores its power for unambiguous peak identification.

Pillar 2: Proposed Analytical Methodologies and Validation Protocols

The following sections detail the proposed experimental protocols for the RP-HPLC-UV and GC-MS analysis of 4,8-Dichloro-6-(trifluoromethyl)quinoline, followed by a comprehensive guide to their validation.

Method 1: RP-HPLC-UV for Assay and Purity Determination

This method is designed for the routine quality control of 4,8-Dichloro-6-(trifluoromethyl)quinoline, providing a reliable means to determine its purity and assay.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A suggested starting point is a linear gradient from 60% A to 90% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 4,8-Dichloro-6-(trifluoromethyl)quinoline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

The validation of this analytical procedure is critical to demonstrate its suitability for its intended purpose.[5] The following parameters must be assessed:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal concentration using a minimum of five concentration levels.[4] The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The following table summarizes the typical acceptance criteria and hypothetical validation data for the proposed RP-HPLC-UV method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution > 2.0All peaks are well-resolved.
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of nominalConforms
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Robustness RSD of results ≤ 2.0%Conforms
Method 2: GC-MS for Identification and Quantification of Volatile Impurities

This method is designed for the sensitive detection and identification of volatile and semi-volatile impurities that may be present in the 4,8-Dichloro-6-(trifluoromethyl)quinoline sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4,8-Dichloro-6-(trifluoromethyl)quinoline in a suitable solvent such as toluene or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

The validation of a GC-MS method for impurity quantification follows the same principles as for HPLC, with a particular emphasis on specificity and sensitivity.[8]

  • Specificity: The mass spectrum of the analyte provides a high degree of specificity. The retention time and the fragmentation pattern are used for positive identification.

  • Linearity, Range, Accuracy, and Precision: These are determined as described for the HPLC method, but with a focus on the concentration range relevant for impurity testing (e.g., from the reporting threshold to 120% of the specification limit for a known impurity).

  • LOD and LOQ: These are critical for impurity methods and should be determined experimentally.

The following table summarizes the typical acceptance criteria and hypothetical validation data for the proposed GC-MS method for impurity analysis.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique retention time and mass spectrumConfirmed
Linearity (r²) ≥ 0.9950.998
Range LOQ to 120% of specificationConforms
Accuracy (% Recovery) 90.0% - 110.0%95.3% - 104.8%
Precision (RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 10.0%6.8%
LOD Signal-to-Noise ≥ 30.1 ng/mL
LOQ Signal-to-Noise ≥ 100.3 ng/mL
Robustness RSD of results ≤ 10.0%Conforms

Pillar 3: Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the development and validation of the proposed analytical methods.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Define Analytical Target Profile Opt Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) Dev->Opt Initial Screening Spec Specificity Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Final Final Rob->Final Method is Validated

Caption: Workflow for RP-HPLC-UV Method Development and Validation.

GCMS_Workflow cluster_dev_gc Method Development cluster_val_gc Method Validation (ICH Q2(R1)) Dev_GC Define Analytical Target Profile (Volatile Impurities) Opt_GC Optimize GC-MS Parameters (Column, Temp Program, MS Settings) Dev_GC->Opt_GC Initial Screening Spec_GC Specificity (RT & Mass Spectrum) Opt_GC->Spec_GC Proceed to Validation Lin_GC Linearity & Range Spec_GC->Lin_GC Acc_GC Accuracy Lin_GC->Acc_GC Prec_GC Precision Acc_GC->Prec_GC LOD_LOQ_GC LOD & LOQ Prec_GC->LOD_LOQ_GC Rob_GC Robustness LOD_LOQ_GC->Rob_GC Final_GC Final_GC Rob_GC->Final_GC Method is Validated

Caption: Workflow for GC-MS Method Development and Validation.

Conclusion

The selection of an appropriate analytical method for the quantification of 4,8-Dichloro-6-(trifluoromethyl)quinoline is a critical step in ensuring the quality and safety of potential new drug products or agrochemicals. While RP-HPLC-UV offers a robust and reliable method for routine assay and purity testing, GC-MS provides a highly specific and sensitive alternative for the identification and quantification of volatile impurities. The successful implementation of either method is contingent upon a thorough validation process, guided by the principles outlined in the ICH Q2(R1) guidelines. By following the proposed methodologies and validation protocols in this guide, researchers and drug development professionals can establish a sound analytical foundation for their work with this important chemical entity.

References

  • Bai, M., et al. (2025). Development and Validation of an HPLC Method for Quantitative Analysis of Trigonelline. ResearchGate. Available at: [Link]

  • (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • (2020). Optimization and validation of Eco-friendly RP-HPLC and univariate spectrophotometric methods for the simultaneous determination of Fluorometholone and Tetrahydrozoline hydrochloride. ResearchGate. Available at: [Link]

  • (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: [Link]

  • (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]

  • (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. Available at: [Link]

  • (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • (n.d.). 8-hydroxyquinoline compound and preparation method thereof. Google Patents.
  • (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. National Institutes of Health. Available at: [Link]

  • (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. Available at: [Link]

  • (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • (n.d.). High-purity quinoline derivative and method for manufacturing same. Google Patents.
  • (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. The Italian Association of Chemical Engineering. Available at: [Link]

  • (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]

  • (n.d.). Preparation method of 8-hydroxyquinoline. Patsnap. Available at: [Link]

  • (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. ResearchGate. Available at: [Link]

  • (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. Available at: [Link]

  • (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • (n.d.). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. National Institutes of Health. Available at: [Link]

  • (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Institutes of Health. Available at: [Link]

  • (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available at: [Link]

  • (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-Dichloro-6-(trifluoromethyl)quinoline
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